Smarca2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
4-(2-piperidin-4-ylethynyl)isoquinolin-3-amine |
InChI |
InChI=1S/C16H17N3/c17-16-15(6-5-12-7-9-18-10-8-12)14-4-2-1-3-13(14)11-19-16/h1-4,11-12,18H,7-10H2,(H2,17,19) |
InChI Key |
OGKAGVJWOIJXAZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Precision Strike on a Synthetic Lethal Target: Unraveling the Mechanism of SMARCA2 Degraders in SMARCA4-Mutant Cancers
A Technical Guide for Researchers and Drug Development Professionals
The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This in-depth guide elucidates the mechanism of action of SMARCA2-targeted protein degraders, with a focus on Proteolysis-Targeting Chimeras (PROTACs), in the context of SMARCA4-deficient malignancies. By leveraging the principle of synthetic lethality, these novel therapeutic agents offer a precision approach to selectively eliminate cancer cells while sparing healthy tissues.
The Synthetic Lethal Relationship Between SMARCA2 and SMARCA4
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a critical role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1]
In normal cells, both SMARCA2 and SMARCA4 are present, and the SWI/SNF complex can utilize either subunit to perform its functions. However, a significant subset of cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and others, exhibit loss-of-function mutations in the SMARCA4 gene.[2][3] In these SMARCA4-mutant cancer cells, the SWI/SNF complex becomes entirely dependent on SMARCA2 for its chromatin remodeling activity and, consequently, for cell survival.[1] This dependency creates a synthetic lethal vulnerability, where the inhibition or degradation of SMARCA2 is selectively lethal to SMARCA4-mutant cancer cells but has minimal effect on normal cells where SMARCA4 function is intact.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
PROTACs are bifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A SMARCA2-targeting PROTAC consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a linker that connects these two ligands.
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to a SMARCA2 protein and an E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the SMARCA2 protein. This results in the formation of a polyubiquitin (B1169507) chain on SMARCA2.
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome then unfolds and degrades SMARCA2 into small peptides.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC is released from the complex and can bind to another SMARCA2 protein, initiating a new cycle of degradation.
This process leads to a rapid and sustained depletion of the SMARCA2 protein in cancer cells, disrupting the function of the SWI/SNF complex and ultimately triggering cell death.
Quantitative Data on SMARCA2 Degraders
Several potent and selective SMARCA2 degraders have been developed and characterized in preclinical studies. The following tables summarize key quantitative data for prominent examples.
Table 1: In Vitro Degradation and Binding Affinity of SMARCA2 PROTACs
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | DC50 (nM) for SMARCA4 | Dmax (%) for SMARCA4 | Kd (nM) for SMARCA2 | Kd (nM) for SMARCA4 | Reference |
| A947 | VHL | SW1573 | 0.039 | 96 | 1.1 | 92 | 93 | 65 | |
| PRT3789 | VHL | NCI-H1693 | 0.71 | 93 | 26 | 76 | 46.9 | 49.3 | |
| ACBI2 | VHL | RKO | 78 | 46 | >1000 | - | 172 | 314 | |
| YD54 | CRBN | H1792 | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | 19 (24h), 149 (48h) | 98 (24h), 99.3 (48h) | - | - |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; Kd: Dissociation constant.
Table 2: Anti-proliferative Activity of SMARCA2 Degraders in Cancer Cell Lines
| Compound | Cell Line | SMARCA4 Status | IC50 (nM) | Reference |
| A947 | Panel of SMARCA4-mutant NSCLC cells | Mutant | 7 (mean) | |
| A947 | SMARCA4-WT cells | Wild-Type | 86 | |
| PRT3789 | NCI-H1693 | Mutant | 2.2 | |
| PRT3789 | Calu-6 | Wild-Type | >10,000 | |
| ACBI2 | NCI-H1568 | Mutant | 2 | |
| YD54 | H1568 | Mutant | - | |
| YD54 | H1693 | Mutant | - |
IC50: Concentration for 50% inhibition of cell growth.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to characterize SMARCA2 degraders.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with the desired concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Clonogenic Assay for Anti-proliferative Effects
This assay assesses the long-term proliferative capacity of cancer cells after treatment with a SMARCA2 degrader.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: The following day, treat the cells with a range of concentrations of the SMARCA2 degrader.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. Replace the medium with fresh medium containing the degrader every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the survival fraction for each treatment condition relative to the vehicle control.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of SMARCA2 degraders in animal models.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant SMARCA4-mutant human cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the SMARCA2 degrader (e.g., via intravenous or oral routes) and vehicle control according to a specified dosing schedule.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess the levels of SMARCA2 protein by Western blot or immunohistochemistry to confirm target engagement.
Signaling Pathways and Logical Relationships
The degradation of SMARCA2 in SMARCA4-mutant cancer cells has profound effects on chromatin accessibility and gene expression, leading to cell cycle arrest and apoptosis.
Conclusion
The development of SMARCA2-selective degraders represents a significant advancement in the field of precision oncology. By exploiting the synthetic lethal relationship between SMARCA2 and SMARCA4, these molecules offer a highly targeted approach to treat cancers with specific genetic vulnerabilities. The in-depth understanding of their mechanism of action, supported by robust preclinical data and detailed experimental protocols, provides a strong foundation for their continued clinical development and potential to improve outcomes for patients with SMARCA4-mutant cancers.
References
- 1. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SMARCA2 Target Engagement and Binding Affinity of SMARCA2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2-IN-2 is utilized as a target-binding ligand in the synthesis of PROTAC SMARCA2/4-degrader-5 (also known as HY-159456). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The ability of the resulting PROTAC to effectively degrade SMARCA2 indicates that this compound possesses the necessary binding affinity to engage the SMARCA2 protein.
Quantitative Data Presentation
The following table summarizes the available degradation data for PROTAC SMARCA2/4-degrader-5 (HY-159456), which incorporates this compound as the SMARCA2-binding ligand. The half-maximal degradation concentration (DC50) is a measure of the potency of a PROTAC in inducing the degradation of the target protein.
| Compound | Cell Line | Target | DC50 | Reference |
| PROTAC SMARCA2 degrader-5 (HY-159456) | MV411 | SMARCA2 | <100 nM | [1] |
| PROTAC SMARCA2 degrader-5 (HY-159456) | A549 | SMARCA2 | 100-500 nM | [1] |
| PROTAC SMARCA2 degrader-5 (HY-159456) | MV411 | SMARCA4 | 100-500 nM | [1] |
Experimental Protocols
Several biophysical and cellular assays are employed to determine the binding affinity and target engagement of ligands and inhibitors for SMARCA2. The following sections detail the methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay suitable for high-throughput screening of inhibitors. It measures the binding of a ligand to the bromodomain of SMARCA2.
Principle: The assay relies on the energy transfer between a terbium-labeled donor (e.g., an antibody against a tagged SMARCA2 protein) and a fluorescently labeled acceptor (e.g., a biotinylated ligand bound to streptavidin-dye). When the donor and acceptor are in close proximity due to the inhibitor binding to SMARCA2, excitation of the donor results in energy transfer and a detectable FRET signal.
Detailed Protocol (based on a typical SMARCA2 TR-FRET Assay Kit)[2][3]:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer by diluting a 3x stock.
-
Dilute the terbium-labeled donor antibody and the dye-labeled streptavidin acceptor in 1x assay buffer.
-
Dilute the GST-tagged SMARCA2 bromodomain protein to the desired concentration in 1x assay buffer.
-
Prepare a stock solution of the biotinylated bromodomain ligand.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., PFI-3) as a positive control. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound or control to the appropriate wells.
-
Add 5 µL of the diluted terbium-labeled donor and 5 µL of the diluted dye-labeled acceptor to all wells.
-
Add 5 µL of the biotinylated ligand to all wells except the negative control.
-
Initiate the reaction by adding 3 µL of the diluted SMARCA2 protein to all wells.
-
Incubate the plate at room temperature for 120 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a microplate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used for screening and characterizing inhibitors of protein-protein or protein-ligand interactions.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biomolecular interaction occurs. A biotinylated substrate binds to streptavidin-coated donor beads, and a tagged protein (e.g., His-tagged SMARCA2) binds to nickel-chelate acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors that disrupt the interaction prevent this signal.
Detailed Protocol (based on a typical SMARCA2 AlphaScreen Assay Kit)[4]:
-
Reagent Preparation:
-
Prepare a 1x assay buffer from a stock solution.
-
Dilute the biotinylated histone peptide substrate in the assay buffer.
-
Dilute the purified SMARCA2 bromodomain protein in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the master mixture containing assay buffer and the biotinylated ligand to each well.
-
Add 5 µL of the diluted SMARCA2 protein to each well.
-
Add 5 µL of the test inhibitor or control to the appropriate wells.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Add 10 µL of a suspension of acceptor beads and incubate for 30 minutes in the dark.
-
Add 10 µL of a suspension of streptavidin-conjugated donor beads and incubate for 10-15 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., SMARCA2 bromodomain) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
Detailed Protocol (General)[5][6][7][8]:
-
Sample Preparation:
-
Express and purify the SMARCA2 bromodomain.
-
Prepare a concentrated solution of the ligand.
-
Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution. The buffer should be degassed before use.
-
Accurately determine the concentrations of the protein and ligand. A typical starting concentration is 10-50 µM for the protein in the cell and 100-500 µM for the ligand in the syringe.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including temperature, stirring speed, and injection volumes (typically 1-2 µL for the initial injection and 5-10 µL for subsequent injections).
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the mechanism of action of PROTACs.
Caption: Workflow for a TR-FRET based assay to measure SMARCA2 inhibition.
Caption: Workflow for an AlphaScreen assay to screen for SMARCA2 inhibitors.
Caption: Mechanism of action for a SMARCA2-targeting PROTAC like HY-159456.
Conclusion
While direct binding affinity and target engagement data for this compound are not extensively documented, its role as a key component in a potent PROTAC degrader provides strong evidence of its ability to engage the SMARCA2 protein. The degradation data for PROTAC SMARCA2/4-degrader-5 (HY-159456) underscores the potential of this compound as a valuable chemical tool for the development of novel cancer therapeutics. The detailed experimental protocols for TR-FRET, AlphaScreen, and Isothermal Titration Calorimetry provided in this guide offer a robust framework for the characterization of this and other SMARCA2-targeting molecules, enabling researchers to further explore the therapeutic potential of SMARCA2 inhibition and degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japtamers.co.uk [japtamers.co.uk]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Synthetic Lethal Relationship of SMARCA2 Inhibition in SMARCA4-Deficient Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA4 (BRG1) and SMARCA2 (BRM), represent a critical synthetic lethal pair in oncology. Loss-of-function mutations in SMARCA4, a frequent event in various cancers such as non-small cell lung cancer (NSCLC), render malignant cells dependent on the paralog SMARCA2 for survival.[1][2][3][4] This dependency has unveiled a promising therapeutic vulnerability, leading to the development of selective SMARCA2 inhibitors and degraders. This guide provides an in-depth technical overview of the preclinical evidence supporting this synthetic lethal interaction, focusing on the mechanism of action, experimental validation, and therapeutic potential of targeting SMARCA2 in SMARCA4-deficient tumors.
The SWI/SNF Complex and the Rationale for Targeting SMARCA2
The SWI/SNF complex is a key regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin and modulate gene accessibility.[1][2][3] SMARCA4 and SMARCA2 are the core catalytic subunits of this complex and are typically expressed in a mutually exclusive manner.[5] Inactivating mutations in the tumor suppressor SMARCA4 are found in a significant subset of cancers, leading to a dysfunctional SWI/SNF complex.[2] These cancer cells, however, can maintain viability by relying on the residual activity of the SMARCA2-containing SWI/SNF complex.[5] The selective inhibition or degradation of SMARCA2 in this context leads to the collapse of the remaining SWI/SNF complex function, resulting in cell cycle arrest and apoptosis, a classic example of synthetic lethality.[2][6]
Quantitative Preclinical Data of SMARCA2-Targeted Agents
A growing number of small molecule inhibitors and targeted protein degraders (PROTACs) are being developed to exploit the synthetic lethal relationship between SMARCA2 and SMARCA4. These agents have demonstrated potent and selective activity in preclinical models of SMARCA4-deficient cancers.
In Vitro Cellular Activity of SMARCA2 Degraders
The following table summarizes the in vitro activity of representative SMARCA2 degraders in SMARCA4-deficient and SMARCA4-wild-type (WT) cancer cell lines. The data highlights the selective potency of these compounds in the intended patient population.
| Compound | Target | Cell Line (SMARCA4 status) | IC50 (nM) | DC50 (nM) | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
| Prelude Therapeutics Degrader | SMARCA2 Degrader | NCI-H838 (deficient) | 3-10 | Not Reported | 50 to 300-fold | [6] |
| NCI-H1693 (deficient) | 3-10 | Not Reported | 50 to 300-fold | [6] | ||
| HT1080 SMARCA4 KO (deficient) | 3-10 | Not Reported | 50 to 300-fold | [6] | ||
| Calu-6 (WT) | >10,000 | Not Reported | 50 to 300-fold | [6] | ||
| NCI-H520 (WT) | >10,000 | Not Reported | 50 to 300-fold | [6] | ||
| HT1080 (WT) | >10,000 | Not Reported | 50 to 300-fold | [6] | ||
| A947 | SMARCA2 PROTAC | SW1573 (WT) | Not Reported | ~10 | Moderate | [7][8][9] |
| GLR-203101 | SMARCA2 PROTAC | H1568 (deficient) | Potent | Not Reported | Selective | [10] |
| A549 (deficient) | Potent | Not Reported | Selective | [10] | ||
| SK-MEL-5 (deficient) | Potent | Not Reported | Selective | [10] | ||
| ACBI2 | SMARCA2 PROTAC | Not Reported | Not Reported | Not Reported | Selective | [11] |
In Vivo Efficacy of SMARCA2-Targeted Agents
Preclinical in vivo studies using xenograft models of SMARCA4-deficient tumors have demonstrated the anti-tumor activity of SMARCA2-targeted agents.
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| G-634 | SMARCA4-deficient NSCLC Xenograft | Not Reported | Significant antitumor activity | Therapeutic window limited by SMARCA4-related toxicity | |
| G-141 | SMARCA4-deficient NSCLC Xenograft | Oral administration | Robust efficacy | No observable signs of SMARCA4-related toxicity | [12] |
| GLR-203101 | A549 Xenograft (SMARCA4-deficient) | 25 mg/kg, oral | Robust, dose-dependent antitumor activity | Significant degradation of SMARCA2 in tumor tissue | [10] |
| A947 | SMARCA4-mutant NSCLC Xenograft | 40 mg/kg, single i.v. dose | Efficacious | Sustained SMARCA2 protein reduction in tumors | [7] |
| Prelude Therapeutics Degrader | SMARCA4-deficient lung cancer xenografts | Oral administration | Significant tumor growth inhibition | Well-tolerated doses; robust SMARCA2 reduction in tumors for >72h |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the synthetic lethal interaction between SMARCA2 and SMARCA4 and to characterize the activity of SMARCA2-targeted agents.
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the IC50 of a SMARCA2 inhibitor in cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (SMARCA4-deficient and WT)
-
Complete cell culture medium
-
SMARCA2 inhibitor/degrader compound
-
MTS reagent (containing PES)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The following day, treat cells with a serial dilution of the SMARCA2 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µl of MTS solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Western Blot for SMARCA2 and SMARCA4 Protein Levels
This protocol is for assessing the degradation of SMARCA2 and the expression levels of SMARCA4.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[14]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.[14]
Co-Immunoprecipitation (Co-IP) for SWI/SNF Complex Integrity
This protocol is for investigating the interaction between SMARCA2 and other SWI/SNF complex subunits.
Materials:
-
Nuclear extracts from cells
-
Co-IP lysis buffer
-
Antibody against a core SWI/SNF subunit (e.g., SMARCC1/BAF155)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.
-
Pre-clearing: Pre-clear the lysates with protein A/G beads to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a core SWI/SNF subunit overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binders.[15]
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against SMARCA2 and other SWI/SNF subunits.[16]
Visualizing the Core Concepts
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the core signaling pathway and the mechanism of action of SMARCA2 degraders.
Caption: The SWI/SNF complex in normal versus SMARCA4-deficient cells.
Caption: Mechanism of action for a SMARCA2-targeting PROTAC.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel SMARCA2 inhibitor.
Caption: A typical preclinical experimental workflow.
Conclusion and Future Directions
The synthetic lethal interaction between SMARCA2 and SMARCA4 loss-of-function represents a robust and validated therapeutic strategy. Preclinical data for a variety of SMARCA2-targeted inhibitors and degraders demonstrate potent and selective anti-tumor activity in SMARCA4-deficient cancer models. The continued development of these agents, with a focus on optimizing oral bioavailability and minimizing off-target toxicities, holds significant promise for patients with SMARCA4-mutant tumors, a population with a high unmet medical need. Future research will likely focus on identifying predictive biomarkers beyond SMARCA4 status, exploring combination therapies, and understanding potential mechanisms of resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. preludetx.com [preludetx.com]
- 3. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
Unveiling Smarca2-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2-IN-2, also identified as Compound I-25, is a small molecule inhibitor of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). SMARCA2 is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive targets for therapeutic intervention. This compound represents a tool compound for investigating the biological functions of SMARCA2 and for early-stage drug discovery efforts.
Biochemical Activity
Limited publicly available data indicates that this compound exhibits inhibitory activity against SMARCA2. The reported half-maximal inhibitory concentration (IC50) provides a preliminary measure of its potency.
| Compound Name | Target | Activity | Value (µM) |
| This compound (Compound I-25) | SMARCA2 | IC50 | 101-500[1] |
Note: The provided IC50 value represents a broad range, suggesting that this data is likely from a primary screen and further detailed characterization would be necessary to ascertain the precise potency and selectivity of the compound.
Discovery and Synthesis
Experimental Protocols
Due to the absence of a primary publication detailing the discovery and characterization of this compound, specific, validated experimental protocols for its use are not available. However, based on the nature of the target, standard biochemical and cellular assays would be employed to characterize its activity.
General Biochemical Assay for SMARCA2 Inhibition (Hypothetical)
A common method to assess the inhibitory activity of compounds against ATPases like SMARCA2 is a biochemical assay that measures ATP hydrolysis. An example of a potential workflow is outlined below.
Caption: Hypothetical workflow for a SMARCA2 biochemical inhibition assay.
Signaling Pathway Context
SMARCA2 is a core component of the SWI/SNF complex, which does not operate in a linear signaling pathway but rather acts as a global regulator of chromatin structure and gene expression. The SWI/SNF complex is recruited to specific genomic loci by transcription factors, where it utilizes the energy from ATP hydrolysis to remodel nucleosomes. This remodeling can either activate or repress gene transcription, thereby influencing a multitude of cellular processes.
Caption: Simplified overview of the role of the SWI/SNF complex and the inhibitory action of this compound.
Conclusion
This compound is a known inhibitor of SMARCA2, a critical component of the SWI/SNF chromatin remodeling complex. While its utility as a chemical probe in cancer research is noted, the publicly available information regarding its discovery, synthesis, and detailed biological and pharmacological properties is currently limited. Further research and publication of primary data are required to fully elucidate the potential of this compound as a selective tool for studying SMARCA2 biology and as a starting point for the development of novel therapeutics.
References
A Technical Guide to A947: A Chemical Probe for Elucidating SMARCA2 Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A947, a potent and selective chemical probe for the study of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. A947 functions as a proteolysis-targeting chimera (PROTAC), inducing the targeted degradation of SMARCA2, thereby offering a powerful tool to investigate its biological roles and therapeutic potential, particularly in the context of SMARCA4-mutant cancers.[1][2][3][4][5]
Introduction to SMARCA2 and the Rationale for a Chemical Probe
SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[2] In cancers harboring inactivating mutations in its paralog, SMARCA4, tumor cells often become dependent on the residual activity of SMARCA2 for survival.[1][2][3][4][5] This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[1][2][3][4][5] However, the high degree of homology between SMARCA2 and SMARCA4 has made the development of selective small-molecule inhibitors challenging.[1][3][4][5]
A947 overcomes this challenge by functioning as a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism allows for potent and selective removal of the SMARCA2 protein, providing a superior method for studying its function compared to traditional inhibition.[1][6]
Quantitative Data for A947
The following tables summarize the key quantitative data characterizing the activity of A947.
Table 1: Biochemical Activity of A947
| Parameter | Target | Value (nM) | Assay | Reference |
| Kd | SMARCA2 Bromodomain | 93 | TR-FRET | [2][7] |
| Kd | SMARCA4 Bromodomain | 65 | TR-FRET | [2][7] |
Table 2: Cellular Degradation Activity of A947
| Parameter | Cell Line | Value | Assay | Reference |
| DC50 (SMARCA2) | SW1573 | 39 pM | In-Cell Western | [2][7] |
| Dmax (SMARCA2) | SW1573 | >96% at 10 nM | Western Blot | [7][8] |
| DC50 (SMARCA4) | SW1573 | 1.1 nM | In-Cell Western | [8] |
Table 3: Anti-proliferative Activity of A947
| Cell Line Genotype | Cell Line | IC50 (nM) | Assay Duration | Reference |
| SMARCA4-mutant | NCI-H1944 | Not specified, dose-dependent inhibition up to 500 nM | 7 days | [7] |
| SMARCA4-mutant NSCLC Panel | Multiple | Mean IC50 = 7 | Not specified | [8] |
| SMARCA4-wildtype | Multiple | Mean IC50 = 86 | Not specified | [8] |
Mechanism of Action
A947 is a VHL-based PROTAC, meaning it utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of SMARCA2.[8][9] The molecule consists of three key components: a ligand that binds to the bromodomain of SMARCA2, a linker, and a ligand that binds to VHL. By simultaneously binding to both SMARCA2 and VHL, A947 facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to SMARCA2. This proximity enables the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Caption: A947-mediated degradation of SMARCA2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (Kd) of A947 to the bromodomains of SMARCA2 and SMARCA4.
Materials:
-
Recombinant GST-tagged SMARCA2 bromodomain (e.g., BPS Bioscience, Cat# 31141)
-
Recombinant GST-tagged SMARCA4 bromodomain
-
Biotinylated bromodomain ligand (e.g., Bromodomain Ligand 2, BPS Bioscience)
-
Terbium-labeled anti-GST antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
TR-FRET assay buffer
-
A947 compound
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of A947 in TR-FRET assay buffer.
-
In a 384-well plate, add the diluted A947 or vehicle control (DMSO).
-
Add the biotinylated bromodomain ligand to all wells.
-
Add the recombinant GST-tagged SMARCA2 or SMARCA4 bromodomain to the appropriate wells.
-
Add the TR-FRET donor (Terbium-labeled anti-GST antibody) and acceptor (dye-labeled streptavidin) to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the log of the A947 concentration and fit the data to a suitable binding model to determine the Kd.[10][11]
In-Cell Western for Protein Degradation
This assay quantifies the degradation of endogenous SMARCA2 and SMARCA4 in cells following treatment with A947.
Materials:
-
SW1573 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
A947 compound
-
96-well black, clear-bottom plates
-
Primary antibodies for SMARCA2 and SMARCA4
-
Primary antibody for a loading control (e.g., HDAC1)
-
IRDye-labeled secondary antibodies
-
In-Cell Western blocking solution and buffers
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed SW1573 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of A947 or vehicle control for 18-24 hours.[6][12]
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with primary antibodies against SMARCA2, SMARCA4, and the loading control.
-
Wash the cells and incubate with the appropriate IRDye-labeled secondary antibodies.
-
Scan the plate using an imaging system to detect the fluorescence signals.
-
Quantify the integrated intensity of the target protein signal and normalize it to the loading control signal.
-
Plot the normalized protein levels against the log of the A947 concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[6][12]
Cell Viability Assay
This assay measures the effect of A947-induced SMARCA2 degradation on the proliferation of cancer cells.
Materials:
-
SMARCA4-mutant and wild-type cancer cell lines
-
Cell culture medium and supplements
-
A947 compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed cells in 96-well plates.
-
Treat the cells with a serial dilution of A947 or vehicle control.
-
Incubate the cells for an extended period (e.g., 7 days) to allow for effects on proliferation.[7]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Plot the cell viability (as a percentage of the vehicle control) against the log of the A947 concentration and fit the data to a dose-response curve to determine the IC50.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a SMARCA2 chemical probe like A947.
Caption: Workflow for SMARCA2 probe evaluation.
In Vivo Studies
A947 has been evaluated in in vivo xenograft models of SMARCA4-mutant non-small cell lung cancer (NSCLC).[2][7] Intravenous administration of A947 led to a rapid and sustained reduction of SMARCA2 protein levels in tumors.[2] This on-target activity translated into significant tumor growth inhibition in multiple SMARCA4-mutant xenograft models.[2][7] These findings validate the synthetic lethal relationship between SMARCA4 and SMARCA2 in a preclinical setting and highlight the therapeutic potential of targeted SMARCA2 degradation.
Conclusion
A947 is a valuable chemical probe for the scientific community, enabling the selective and potent degradation of SMARCA2. Its well-characterized biochemical and cellular activities, coupled with demonstrated in vivo efficacy, make it an essential tool for dissecting the biological functions of SMARCA2 and for exploring the therapeutic hypothesis of SMARCA2 degradation in SMARCA4-deficient cancers. This guide provides the necessary information for researchers to effectively utilize A947 in their studies.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 9. A947 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Downstream Effects of SMARCA2-Targeting Compounds: A Technical Guide
Disclaimer: This technical guide provides an in-depth overview of the downstream effects of targeting SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. Due to the limited publicly available data specifically for "Smarca2-IN-2," this document focuses on closely related and well-characterized SMARCA2-targeting PROTACs (Proteolysis Targeting Chimeras) and inhibitors. The presented data and methodologies are representative of the current understanding of SMARCA2-targeted therapies in cancer research.
Introduction to SMARCA2 and its Role in Disease
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is one of two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. In some cancers, the other ATPase subunit, SMARCA4 (also known as BRG1), is inactivated through mutation. In these cases, the cancer cells become dependent on the remaining SMARCA2 subunit for their survival, a phenomenon known as synthetic lethality. This dependency makes SMARCA2 an attractive therapeutic target for such SMARCA4-deficient cancers.
Targeting SMARCA2 with small molecules can be achieved through inhibition of its domains (e.g., the bromodomain or the ATPase domain) or through targeted protein degradation using technologies like PROTACs. PROTACs are bifunctional molecules that recruit a target protein (in this case, SMARCA2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Quantitative Data on SMARCA2-Targeting Compounds
The following tables summarize the quantitative data for several SMARCA2-targeting PROTACs. This data is crucial for comparing the potency and efficacy of these compounds.
Table 1: In Vitro Degradation of SMARCA2 by PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Citation |
| YDR1 | H1792 (SMARCA4-WT) | 69 | 87 | 24 | [1] |
| H1792 (SMARCA4-WT) | 60 | 94 | 48 | [1] | |
| H322 (SMARCA4-mutant) | 6.4 | 99.2 | - | [2] | |
| HCC515 (SMARCA4-mutant) | 10.6 | 99.4 | - | [1] | |
| H2030 (SMARCA4-mutant) | 12.7 | 98.7 | - | [1] | |
| H2126 (SMARCA4-mutant) | 1.2 | 99.6 | - | [1] | |
| YD54 | H1792 (SMARCA4-WT) | 8.1 | 98.9 | 24 | [1] |
| H1792 (SMARCA4-WT) | 16 | 99.2 | 48 | [1] | |
| H322 (SMARCA4-mutant) | 1 | 99.3 | - | [1] | |
| HCC515 (SMARCA4-mutant) | 1.2 | 98.9 | - | [1] | |
| H2030 (SMARCA4-mutant) | 10.3 | 98.6 | - | [1] | |
| H2126 (SMARCA4-mutant) | 1.6 | 98.9 | - | [1] | |
| ACBI1 | MV-4-11 | 6 | - | - | [3] |
| A947 | SW1573 | 0.039 | 96 | 20 | [4][5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of SMARCA2-Targeting Compounds
| Compound | Cell Line | IC50 (nM) | Assay Type | Citation |
| This compound | - | 101-500 µM | - | [6] |
| YDR1 | H1568 (SMARCA4-mutant) | 78 | Clonogenic | [2] |
| H1693 (SMARCA4-mutant) | 78 | Clonogenic | [2] | |
| YD54 | H1568 (SMARCA4-mutant) | 11 | Clonogenic | [1] |
| H1693 (SMARCA4-mutant) | 11 | Clonogenic | [1] | |
| ACBI1 | MV-4-11 | 29 | Proliferation | [3] |
| NCI-H1568 | 68 | Proliferation | [3] | |
| A947 | SMARCA4-mutant lung cancer cell lines | - | Growth Inhibition | [7] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Downstream Effects
Treatment with SMARCA2-targeting compounds, particularly PROTACs, leads to a variety of downstream cellular effects, primarily stemming from the degradation of the SMARCA2 protein and the subsequent impact on gene expression.
One of the key downstream effects observed with SMARCA2 degraders like YDR1 and YD54 is the modulation of the YAP (Yes-associated protein) signaling pathway .[1] Treatment with these compounds leads to a significant increase in the phosphorylation of YAP1 at key regulatory sites (S109 and S127).[1] Phosphorylation of YAP typically leads to its inactivation through cytoplasmic sequestration, preventing its nuclear translocation and co-activation of transcription factors that drive cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of SMARCA2-targeting compounds.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 protein following treatment with a PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.[8]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the SMARCA2 signal to the loading control.
-
Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[1]
-
Cell Viability and Proliferation Assays
These assays determine the effect of SMARCA2-targeting compounds on cancer cell growth and survival.
Materials:
-
96-well or 6-well cell culture plates
-
Cell counting solution or automated cell counter
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based)[10]
-
Crystal violet stain (for clonogenic assays)[1]
-
Plate reader
Procedure (Resazurin-based Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Viability Measurement:
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Calculate IC50 values by plotting the data on a dose-response curve.[1]
-
Procedure (Clonogenic Assay):
-
Cell Seeding:
-
Plate a low number of cells (e.g., 500-2000 cells/well) in 6-well plates.[1]
-
-
Compound Treatment:
-
Treat the cells with the compound and incubate for 9-14 days, refreshing the media with the compound every few days.[1]
-
-
Colony Staining and Quantification:
-
Data Analysis:
-
Normalize the colony area to the vehicle-treated control.
-
Determine the IC50 from the dose-response curve.[1]
-
Global Proteomics by Mass Spectrometry
This method provides an unbiased view of the changes in the proteome following treatment with a SMARCA2 degrader.
Materials:
-
Cell lysis buffer compatible with mass spectrometry (e.g., urea-based)
-
Protein reduction and alkylation reagents (DTT and iodoacetamide)
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) reagents for multiplexed quantification (optional)[1]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Treat cells with the SMARCA2 degrader or vehicle control.[1]
-
Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.[1]
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Identify differentially expressed proteins between the treated and control groups.[1] A volcano plot is often used to visualize proteins that are significantly up- or down-regulated.[1]
-
Summary and Future Directions
The targeted degradation of SMARCA2, particularly through the use of PROTACs, represents a promising therapeutic strategy for SMARCA4-deficient cancers. The downstream effects of SMARCA2 degradation are multifaceted, leading to the inhibition of critical cell signaling pathways like the YAP pathway and ultimately suppressing cancer cell proliferation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel SMARCA2-targeting compounds.
Future research in this area will likely focus on the development of more selective and orally bioavailable SMARCA2 degraders. A deeper understanding of the complex interplay between the SWI/SNF complex and other cellular pathways will be crucial for identifying potential combination therapies and overcoming mechanisms of resistance. The continued application of unbiased techniques like global proteomics will be instrumental in uncovering the full spectrum of downstream effects of SMARCA2-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Smarca2-IN-2 and Other Modulators in Chromatin Remodeling: A Technical Guide for Researchers
An In-depth Examination of SMARCA2 Inhibition and Degradation for Therapeutic Development
This technical guide provides a comprehensive overview of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, and the therapeutic potential of its modulation. We delve into the specifics of Smarca2-IN-2 and other small molecule inhibitors and degraders, presenting their quantitative data, detailed experimental protocols for their characterization, and visual representations of their mechanisms and discovery workflows. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology, epigenetics, and chromatin biology.
Introduction: SMARCA2 and the SWI/SNF Complex in Chromatin Remodeling
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin.[1][2][3][4][5] By repositioning nucleosomes, the SWI/SNF complex modulates the accessibility of DNA to transcription factors and other regulatory proteins, thereby controlling a wide array of cellular processes, including differentiation, proliferation, and DNA repair.[6]
The catalytic core of the SWI/SNF complex is one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[5] Dysregulation of the SWI/SNF complex is frequently implicated in various human cancers.[4] Notably, inactivating mutations in the SMARCA4 gene are found in a significant percentage of non-small cell lung cancers and other malignancies.[7] In these SMARCA4-mutant cancers, the cells become dependent on the paralogous SMARCA2 for survival, a phenomenon known as synthetic lethality.[3][7] This dependency makes SMARCA2 an attractive therapeutic target for the development of novel anti-cancer therapies.[3]
SMARCA2 Modulators: Inhibitors and Degraders
A growing number of small molecules have been developed to modulate the activity of SMARCA2. These can be broadly categorized as inhibitors, which block the function of the protein, and degraders, which lead to its elimination from the cell.
This compound is a known inhibitor of SMARCA2 with a reported half-maximal inhibitory concentration (IC50) in the range of 101-500 μM. Further detailed public data on its specific mechanism and cellular effects are limited.
Other notable SMARCA2 modulators include:
-
Bromodomain Inhibitors : These molecules, such as DCSM06 and its analog DCSM06-05 , target the bromodomain of SMARCA2, a protein module that recognizes acetylated lysine (B10760008) residues on histones.[2][8][9] By blocking this interaction, these inhibitors interfere with the recruitment of the SWI/SNF complex to specific chromatin regions.
-
ATPase Inhibitors : Compounds like SMARCA2-IN-8 directly inhibit the ATP-hydrolyzing activity of SMARCA2, which is essential for its chromatin remodeling function.[10]
-
Proteolysis-Targeting Chimeras (PROTACs) : These are heterobifunctional molecules that induce the degradation of a target protein. SMARCA2-targeting PROTACs, such as YDR1 and YD54 , consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[11] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Quantitative Data on SMARCA2 Modulators
The following tables summarize the reported quantitative data for several SMARCA2 inhibitors and degraders.
Table 1: Biochemical and Cellular Activity of SMARCA2 Inhibitors
| Compound | Assay Type | Target | IC50 | Kd | Reference(s) |
| This compound | Not Specified | SMARCA2 | 101-500 µM | Not Reported | [12] |
| DCSM06 | AlphaScreen | SMARCA2 Bromodomain | 39.9 ± 3.0 µM | 38.6 µM (SPR) | [2] |
| DCSM06-05 | AlphaScreen | SMARCA2 Bromodomain | 9.0 ± 1.4 µM | 22.4 µM (SPR) | [2] |
| SMARCA2-IN-8 | Not Specified | SMARCA2/4 ATPase | 5 nM (SMARCA2), 6 nM (SMARCA4) | Not Reported | [10] |
Table 2: Degradation Efficacy of SMARCA2 PROTACs in H1792 Cells
| Compound | Time Point | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA4) | Reference(s) |
| YDR1 | 24 h | 69 nM | 87% | 135 nM | 79% | [11] |
| YDR1 | 48 h | 60 nM | 94% | 381 nM | 69% | [11] |
| YD54 | 24 h | 8.1 nM | 98.9% | 19 nM | 98% | [11] |
| YD54 | 48 h | 16 nM | 99.2% | 149 nM | 99.3% | [11] |
Mechanism of Action of SMARCA2 Modulators
Small molecule inhibitors of SMARCA2 typically function by competitively binding to either the bromodomain or the ATPase domain, thereby preventing the protein from carrying out its chromatin remodeling activities.
PROTACs, on the other hand, employ a distinct mechanism of action that leads to the targeted degradation of the SMARCA2 protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of SMARCA2 inhibitors and degraders.
AlphaScreen Assay for SMARCA2 Bromodomain Inhibitors
This biochemical assay is used to screen for and characterize inhibitors that disrupt the interaction between the SMARCA2 bromodomain and acetylated histone peptides.
Materials:
-
384-well OptiPlates (PerkinElmer)
-
Recombinant GST-tagged SMARCA2 bromodomain (e.g., BPS Bioscience, Cat# 31141)
-
Biotinylated histone H4 peptide (acetylated)
-
3x BRD Homogeneous Assay Buffer 2 (BPS Bioscience, Cat# 33007)
-
3x BRD Homogeneous Detection Buffer 2 (BPS Bioscience, Cat# 33006)
-
Streptavidin-conjugated Donor beads (PerkinElmer)
-
Glutathione Acceptor beads (PerkinElmer)
-
Test compounds dissolved in DMSO
Protocol:
-
Prepare 1x BRD Homogeneous Assay Buffer 2 and 1x BRD Homogeneous Detection Buffer 2 by diluting the 3x stocks with water.
-
Prepare a master mix of biotinylated histone H4 peptide in 1x BRD Homogeneous Assay Buffer 2.
-
Add 2.5 µL of test compound dilutions or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 200 nM solution of GST-SMARCA2 bromodomain in 1x BRD Homogeneous Assay Buffer 2 to each well.
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.
-
Add 5 µL of the biotinylated histone H4 peptide solution to each well to a final concentration of 100 nM.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Under subdued light, prepare a mixture of Streptavidin-conjugated Donor beads and Glutathione Acceptor beads in 1x BRD Homogeneous Detection Buffer 2.
-
Add 10 µL of the bead mixture to each well.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Western Blot for SMARCA2 Protein Degradation
This cellular assay is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[11][13][14]
Materials:
-
Cancer cell line of interest (e.g., a SMARCA4-mutant line)
-
Cell culture medium and supplements
-
Test compound (SMARCA2 degrader)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2 (e.g., Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the SMARCA2 degrader or DMSO (vehicle control) for the desired time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of SMARCA2 degradation.
Clonogenic Assay for Cell Viability
This long-term cell-based assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with a cytotoxic agent.[15][16][17]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (SMARCA2 inhibitor or degrader)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until visible colonies are formed in the control wells.
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies by adding methanol (B129727) and incubating for 15 minutes.
-
Remove the methanol and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Signaling Pathways and Drug Discovery Workflow
The inhibition or degradation of SMARCA2 has profound effects on gene expression, leading to the modulation of various signaling pathways. A key consequence of SMARCA2 loss in SMARCA4-mutant cells is the alteration of transcriptional programs that control cell cycle progression and proliferation.[7]
The discovery and validation of SMARCA2 inhibitors and degraders follow a structured workflow, from initial high-throughput screening to in vivo efficacy studies.
Conclusion
Targeting SMARCA2 presents a promising therapeutic strategy for cancers harboring SMARCA4 mutations. The development of both small molecule inhibitors and protein degraders provides a versatile toolkit for researchers to probe the function of SMARCA2 and to advance novel anti-cancer therapies. The methodologies and data presented in this guide offer a solid foundation for the continued investigation and development of SMARCA2-targeted therapeutics. As our understanding of the intricate roles of the SWI/SNF complex in cancer biology deepens, so too will the opportunities for innovative and effective treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. Gene - SMARCA2 [maayanlab.cloud]
- 7. preludetx.com [preludetx.com]
- 8. [PDF] Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay | Semantic Scholar [semanticscholar.org]
- 9. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Unraveling the Cellular Impact of SMARCA2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific compound designated "Smarca2-IN-2" is limited. This guide synthesizes the known cellular effects, pathways, and experimental methodologies associated with potent and selective inhibitors and degraders of SMARCA2 and its paralog SMARCA4, which are expected to have similar biological consequences. The data presented here is aggregated from studies on various SMARCA2/4-targeting agents to provide a representative technical overview.
Introduction: Targeting the SWI/SNF Complex in Cancer
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling machinery crucial for regulating gene expression, DNA repair, and cell differentiation.[1][2] Its catalytic activity is driven by two mutually exclusive ATPases, SMARCA4 (BRG1) and SMARCA2 (BRM).[3] In a significant fraction of human cancers, subunits of the SWI/SNF complex are mutated or silenced.[4] Notably, loss-of-function mutations in SMARCA4 render cancer cells dependent on the residual activity of SMARCA2 for survival.[4] This synthetic lethal relationship has positioned SMARCA2 as a compelling therapeutic target for cancers harboring SMARCA4 mutations.[4][5]
This compound and similar molecules are at the forefront of research aimed at exploiting this vulnerability. These agents are designed to inhibit or degrade SMARCA2, leading to the disruption of the residual SWI/SNF complex function and subsequent cell death in SMARCA4-deficient tumors.[6][7] This guide provides an in-depth exploration of the cellular pathways affected by such compounds, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound is part of a class of molecules that includes inhibitors of the ATPase domain and proteolysis-targeting chimeras (PROTACs) that induce targeted degradation of the SMARCA2 protein.[6][8] The primary mechanism of action is the abrogation of the chromatin remodeling function of the SMARCA2-containing SWI/SNF complex.[6] This leads to widespread changes in chromatin accessibility and gene expression, ultimately impacting cell proliferation, survival, and differentiation.[6]
Figure 1. Mechanism of this compound action.
Cellular Pathways Affected by this compound
Inhibition or degradation of SMARCA2 has been shown to impact several critical signaling pathways involved in cancer progression. The effects are particularly pronounced in cancer cells with SMARCA4 mutations.
Cell Cycle Progression and Apoptosis
A primary consequence of SMARCA2 inhibition in SMARCA4-deficient cells is cell cycle arrest and the induction of apoptosis.[7] This is often mediated by the modulation of key cell cycle regulators.
Figure 2. Effect on cell cycle and apoptosis.
TGF-β Signaling
Studies on novel SMARCA2/4 inhibitors have indicated a differential modulation of genes involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[9] The precise mechanism and downstream consequences are context-dependent and require further investigation.
YAP Signaling Pathway
Degradation of SMARCA2 in SMARCA4 mutant cancer cells has been shown to modulate the Hippo-YAP signaling pathway.[10] A notable effect is the increased phosphorylation of YAP1, which typically leads to its cytoplasmic retention and inactivation as a transcriptional co-activator.[10]
Figure 3. Modulation of the YAP signaling pathway.
KRAS Signaling
Transcriptional profiling of cells after SMARCA2 knockdown has revealed the repression of KRAS signaling pathways.[11] This suggests that SMARCA2 plays a role in maintaining the expression of genes downstream of KRAS, a critical oncogenic driver.
DNA Damage Repair
SMARCA2 and SMARCA4 are involved in the DNA damage response, relocating to sites of DNA lesions.[12] Inhibition of their ATPase activity can impair RAD51-dependent homologous recombination repair, potentially sensitizing cancer cells to other DNA-damaging agents like PARP inhibitors.[12]
Quantitative Data Summary
The following tables summarize representative quantitative data for SMARCA2/4 inhibitors and degraders from various studies.
Table 1: In Vitro Potency of SMARCA2/4-Targeting Compounds
| Compound | Assay Type | Target | Cell Line | IC50 / DC50 | Reference |
| PFI-3 | Cell-based Chromatin Binding | SMARCA2 Bromodomain | HeLa | 5.78 µM | [13] |
| YDR1 | Protein Degradation | SMARCA2 | H1792 | DC50 < 10 nM (48h) | [10] |
| YD54 | Protein Degradation | SMARCA2 | H1792 | DC50 < 10 nM (48h) | [10] |
| Tazemetostat | Long-term Proliferation | EZH2 (in SMARCA2/4 deficient cells) | SCCOHT cell lines | < 1 µM | [14] |
Table 2: In Vivo Efficacy of a SMARCA2 PROTAC (YDR1)
| Animal Model | Compound | Dose | Effect | Reference |
| H1568 Xenograft | YDR1 | 80 mg/kg | 87% SMARCA2 degradation in tumors | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of SMARCA2 inhibitors.
Cell Culture and Proliferation Assays
-
Cell Lines: A panel of cancer cell lines, including those with and without SMARCA4 mutations (e.g., NCI-H358, A549, NCI-H460), are cultured under standard conditions.[9][13]
-
Proliferation Assay: Cells are seeded in 96-well plates and treated with a dose range of the inhibitor. Cell viability is assessed after a defined period (e.g., 72 hours) using reagents like CellTiter-Glo® (Promega).
-
Colony Formation Assay: Cells are seeded at low density and treated with the inhibitor. After 10-14 days, colonies are stained with crystal violet and quantified.[13]
Western Blotting for Protein Expression and Degradation
-
Procedure: Cells are treated with the compound for various time points. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Antibodies: Membranes are probed with primary antibodies against SMARCA2, SMARCA4, and other proteins of interest (e.g., phosphorylated YAP1). A loading control like actin or GAPDH is used for normalization.
-
Quantification: Band intensities are quantified using densitometry software.
Gene Expression Analysis (RNA-seq)
-
Sample Preparation: RNA is extracted from cells treated with the inhibitor or a vehicle control. RNA quality is assessed, and libraries are prepared using kits like the Illumina TruSeq Stranded mRNA kit.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed to identify up- and down-regulated genes and affected pathways.
Figure 4. A typical RNA-seq workflow.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Procedure: Cells are treated with the inhibitor and then cross-linked with formaldehyde. Chromatin is sheared, and the protein of interest (e.g., SMARCA2, SMARCA4) is immunoprecipitated using a specific antibody.
-
Sequencing and Analysis: The associated DNA is purified, sequenced, and mapped to the genome to identify the genomic regions where the protein was bound. This reveals changes in SWI/SNF complex occupancy at promoters and enhancers.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.
-
Treatment: Once tumors reach a certain size, mice are treated with the inhibitor or vehicle control via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for target protein levels).[10]
Conclusion
The inhibition or degradation of SMARCA2 represents a promising therapeutic strategy for cancers with SMARCA4 loss-of-function mutations. Compounds like this compound exert their effects by disrupting the essential chromatin remodeling activity of the residual SWI/SNF complex. This leads to the modulation of multiple oncogenic signaling pathways, including those controlling the cell cycle, apoptosis, and transcriptional programs regulated by YAP and KRAS. The continued development and characterization of potent and selective SMARCA2-targeting agents will be crucial for translating this synthetic lethal approach into effective cancer therapies.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SMARCA2 - Wikipedia [en.wikipedia.org]
- 3. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smarca2 in Cancer - Ksilink [ksilink.com]
- 6. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wp.ryvu.com [wp.ryvu.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Smarca2-IN-2 Cell-Based Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATP-dependent helicase that is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Dysregulation of the SWI/SNF complex is frequently implicated in cancer.
Notably, a synthetic lethal relationship exists between SMARCA2 and its paralog SMARCA4 (also known as BRG1). In cancers harboring loss-of-function mutations in SMARCA4, the cells become dependent on SMARCA2 for survival. This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient tumors.
Smarca2-IN-2 is a chemical probe that functions as an inhibitor of SMARCA2, with a reported IC50 in the range of 101-500 μM. It is utilized in cancer research to investigate the functional role of SMARCA2 and to validate it as a therapeutic target. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cancer cell lines, particularly those with SMARCA4 mutations.
Data Presentation
Table 1: Representative Quantitative Data for this compound
| Parameter | Cell Line | Genotype | Value | Reference |
| IC50 | NCI-H1568 | SMARCA4-mutant | 150 µM | Fictional Data for Illustration |
| DC50 (as a PROTAC ligand) | 293T | Wild-type | 50 nM | Fictional Data for Illustration |
| Target Engagement (EC50) | HeLa | Wild-type | 10 µM | Fictional Data for Illustration |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental values for this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
This compound
-
SMARCA4-deficient cancer cell line (e.g., NCI-H1568, Calu-6)
-
SMARCA4-wild-type cancer cell line (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Modulation
This protocol assesses the impact of this compound on the expression of SMARCA2 and downstream target proteins.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMARCA2, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of this compound to its target protein SMARCA2 in a cellular context.
Materials:
-
This compound
-
Cancer cell lines
-
PBS
-
PCR tubes or plates
-
Thermocycler
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Western blot reagents (as described above)
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or vehicle control for 1-2 hours.
-
Cell Harvest: Harvest the cells and wash them with PBS.
-
Thermal Challenge: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble SMARCA2 by Western blotting as described above.
-
Data Analysis: Plot the amount of soluble SMARCA2 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
Caption: Experimental workflow for cell-based assays with this compound.
Application Notes and Protocols for In Vivo Administration of SMARCA2-Targeting PROTACs in Mouse Models
A-State-of-the-Art-Review-for-Researchers
Introduction
This document provides detailed application notes and protocols for the in vivo dosing and administration of SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs) in mouse models. While information regarding the in vivo administration of "Smarca2-IN-2" is not available, as it is a ligand used for the synthesis of PROTACs, this guide utilizes data from preclinical studies of potent and selective SMARCA2 PROTAC degraders, such as YDR1, as a representative example.[1][2] These protocols are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the SWI/SNF chromatin remodeling complex.
SMARCA2, a key ATPase subunit of the SWI/SNF complex, has emerged as a critical synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[2][3] Targeted degradation of SMARCA2 using PROTACs offers a promising therapeutic strategy for these malignancies.[2]
Signaling Pathway and Mechanism of Action
SMARCA2 and SMARCA4 are mutually exclusive catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering chromatin structure. In SMARCA4-mutant cancers, the cells become dependent on the remaining SMARCA2-containing SWI/SNF complex for survival. SMARCA2-targeting PROTACs are heterobifunctional molecules that induce the degradation of the SMARCA2 protein. They achieve this by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted degradation results in the selective killing of SMARCA4-deficient cancer cells.
Caption: Mechanism of SMARCA2 degradation by a PROTAC.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with the SMARCA2 PROTAC degrader YDR1 in various mouse models.
Table 1: Pharmacodynamic Analysis of YDR1 in C57BL/6 Mice
| Dose (mg/kg, p.o., QD for 3 days) | Plasma Concentration (µM) (24h post-last dose) | SMARCA2 Degradation in Spleen (%) |
| 5 | ~0.1 | Not specified |
| 10 | Not specified | Not specified |
| 20 | Not specified | Not specified |
| 40 | Not specified | Not specified |
| 80 | 1.88 | 70 |
Data from a study in C57BL/6 mice.
Table 2: Pharmacodynamic Analysis of YDR1 in CrbnI391V Mice
| Dose (mg/kg, p.o., QD for 3 days) | Plasma Concentration (µM) (24h post-last dose) | SMARCA2 Degradation in Spleen (%) |
| 10 | 1.0 | Not specified |
| 20 | Not specified | Not specified |
| 40 | Not specified | Not specified |
| 80 | 2.45 | 81 |
Data from a study in CrbnI391V mice, which better model human cereblon binding.
Table 3: In Vivo Efficacy of YDR1 in a Human Lung Cancer Xenograft Model (H1568 cells)
| Dose (mg/kg, p.o., QD for 4 days) | SMARCA2 Degradation in Tumor (%) |
| 10 | Not specified |
| 20 | Not specified |
| 40 | Not specified |
| 80 | 87 |
Data from a study in immunocompromised mice bearing H1568 xenografts.
Experimental Protocols
Protocol 1: General In Vivo Dosing and Administration
This protocol outlines the general procedure for the oral administration of a SMARCA2-targeting PROTAC in mice.
Materials:
-
SMARCA2 PROTAC (e.g., YDR1)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water)
-
Dosing gavage needles (20-22 gauge, 1.5 inch)
-
Syringes (1 mL)
-
Mouse restraints
-
Appropriate mouse strain (e.g., C57BL/6, CrbnI391V, or immunocompromised mice for xenograft studies)
Procedure:
-
Formulation Preparation: Prepare the dosing formulation by suspending the SMARCA2 PROTAC in the vehicle solution at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating.
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. Handle mice gently to minimize stress.
-
Dosing:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the PROTAC formulation.
-
Monitor the animal for any signs of distress during and after administration.
-
-
Dosing Schedule: Administer the PROTAC once daily (QD) for the specified duration of the study (e.g., 3, 4, or 21 days).
-
Monitoring: Monitor the body weight and overall health of the mice regularly throughout the study.
Caption: Experimental workflow for in vivo studies.
Protocol 2: Pharmacodynamic (PD) Analysis
This protocol describes the assessment of target engagement by measuring SMARCA2 protein levels in tissues.
Materials:
-
Harvested tissues (e.g., spleen, tumor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against SMARCA2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize the harvested tissues in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SMARCA2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the percentage of SMARCA2 degradation relative to the vehicle-treated control group.
Protocol 3: Xenograft Tumor Model Efficacy Study
This protocol details the evaluation of the anti-tumor efficacy of a SMARCA2 PROTAC in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with SMARCA4 mutation (e.g., H1568)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a mixture of cancer cells and Matrigel into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer the SMARCA2 PROTAC or vehicle as described in Protocol 1.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).
-
Tissue Collection: At the end of the study, harvest the tumors for PD analysis as described in Protocol 2.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of SMARCA2-targeting PROTACs in mouse models. These studies are crucial for determining the pharmacokinetic and pharmacodynamic properties, as well as the anti-tumor efficacy of novel SMARCA2 degraders. Adherence to detailed and standardized protocols is essential for obtaining reproducible and reliable data to advance the development of these promising cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smarca2-IN-2 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Smarca2-IN-2, a small molecule inhibitor of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), in in vitro experiments.
Introduction
Smarca2 (also known as BRM) is one of the two mutually exclusive ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling cellular processes such as proliferation, differentiation, and DNA repair.[3][4] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components, including SMARCA2, attractive therapeutic targets.[5] this compound is a tool compound for investigating the biological functions of SMARCA2 and for preclinical studies in cancer research.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the available data.
| Property | Value | Source |
| Compound Name | This compound (Compound I-25) | |
| Target | SMARCA2 | |
| IC50 | 101-500 µM | |
| Solubility in DMSO | ≥ 100 mg/mL (estimated) | Note 1 |
| Molar Mass | Not available | - |
| Storage of Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
SMARCA2 Signaling Pathway
Smarca2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. The ATPase activity of SMARCA2 provides the energy to reposition nucleosomes, which alters the accessibility of DNA to transcription factors and other regulatory proteins. This modulation of chromatin structure is fundamental to the regulation of gene expression.
Caption: The SMARCA2 Signaling Pathway.
Experimental Workflow for In Vitro Assays
The following diagram outlines the general workflow for preparing this compound and conducting a cell-based assay.
Caption: General experimental workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to 1 month.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is adapted from a general MTT assay protocol and is suitable for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, K-562)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals. d. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) from all readings. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability). d. Plot the percentage of cell viability against the log-transformed concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot Analysis of SMARCA2 Protein Levels
This protocol describes how to assess the impact of this compound on the expression of SMARCA2 protein in treated cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2 (e.g., ABclonal, A23291)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control. c. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C, following the manufacturer's recommended dilution. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Strip the membrane (if necessary) and re-probe with the loading control antibody. c. Quantify the band intensities to determine the relative change in SMARCA2 protein expression upon treatment with this compound.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. Gene - SMARCA2 [maayanlab.cloud]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Detecting SMARCA2 Inhibition with Smarca2-IN-2: A Detailed Western Blot Protocol
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for detecting the inhibition of SMARCA2 protein expression using the inhibitor Smarca2-IN-2 through Western blot analysis. The following procedures and guidelines are designed to assist researchers in academic and industrial settings in accurately assessing the efficacy of targeted protein degradation or inhibition.
Introduction to SMARCA2 and its Inhibition
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex.[1] This complex plays a pivotal role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] The SWI/SNF complex, through the ATPase activity of subunits like SMARCA2 and its paralog SMARCA4, is involved in various cellular processes, including DNA repair, replication, and cell differentiation.[1][2]
In certain cancers, particularly those with mutations in the SMARCA4 gene, cancer cells become dependent on the activity of SMARCA2 for survival.[3] This creates a synthetic lethal relationship, making SMARCA2 an attractive therapeutic target. Small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) designed to inhibit or degrade SMARCA2 are being actively investigated as potential cancer therapies. This compound represents one such inhibitor, and its effect on SMARCA2 protein levels can be quantitatively assessed using Western blotting.
Principle of Detection
Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate. The methodology involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with an antibody specific to the target protein (in this case, SMARCA2). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the target protein. This protocol will detail the steps necessary to observe a decrease in SMARCA2 protein levels following treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the role of SMARCA2 in chromatin remodeling and the subsequent workflow for its detection via Western blot following inhibitor treatment.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. The optimal seeding density will vary depending on the cell line.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined duration. The optimal treatment time and concentration should be determined empirically for each cell line and experimental setup.
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After the treatment period, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Part 3: Protein Quantification and Sample Preparation
-
Protein Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. A 5-20% gradient gel is suitable for resolving SMARCA2.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Part 5: Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2, diluted in the blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove the unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system (e.g., chemiluminescence detector or X-ray film).
Data Presentation: Quantitative Parameters for Western Blot
The following table provides recommended starting conditions for the Western blot protocol. These may require optimization depending on the specific antibody, cell line, and experimental conditions.
| Parameter | Recommendation | Notes |
| Protein Loading | 20-30 µg per lane | Ensure equal loading by performing a protein quantification assay. |
| Gel Percentage | 5-20% SDS-PAGE | A gradient gel can provide good resolution for high molecular weight proteins like SMARCA2 (~180 kDa). |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | BSA is recommended if probing for phosphorylated proteins. |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody | Anti-SMARCA2 (Rabbit Polyclonal/Monoclonal) | Consult manufacturer's datasheet for optimal dilution (e.g., 1:1000). |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Dilution will depend on the specific antibody; typically 1:2000 to 1:10000. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Loading Control | β-actin, GAPDH, or HDAC1 | To normalize for protein loading variations. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check the integrity of the transfer setup. | |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or change the blocking agent (e.g., from milk to BSA). |
| High primary/secondary antibody concentration | Decrease antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation | Ensure protease inhibitors are fresh and used at the correct concentration. |
References
Application Notes and Protocols for Clonogenic Assays with Smarca2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby controlling cellular processes such as proliferation, differentiation, and DNA repair.[1][2] In a significant subset of cancers, the paralogous subunit SMARCA4 (also known as BRG1) is inactivated through mutations. These SMARCA4-deficient cancer cells exhibit a synthetic lethal dependency on the remaining SMARCA2 subunit for their survival.[3][4] This dependency makes SMARCA2 a compelling therapeutic target for the development of novel anti-cancer agents.
Smarca2-IN-2 is a ligand that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. A SMARCA2-targeting PROTAC would recruit an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation, and thereby selectively killing SMARCA4-mutant cancer cells.
These application notes provide a detailed protocol for conducting a clonogenic assay to evaluate the efficacy of this compound, or a PROTAC derived from it, in cancer cell lines. The clonogenic assay is a well-established in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony, thus measuring the cytotoxic and cytostatic effects of a compound.
Signaling Pathway and Mechanism of Action
The SWI/SNF complex, with either SMARCA2 or SMARCA4 as its catalytic subunit, utilizes the energy from ATP hydrolysis to remodel chromatin. This remodeling process is essential for making DNA accessible to transcription factors and the transcriptional machinery, thereby regulating the expression of a multitude of genes. Downstream targets of the SWI/SNF complex are involved in critical cellular functions, including cell cycle control, DNA repair, and apoptosis.[1][5]
In SMARCA4-mutant cancers, the cells become solely reliant on SMARCA2-containing SWI/SNF complexes for their survival. Inhibition or degradation of SMARCA2 in this context leads to the disruption of essential gene expression programs, ultimately resulting in cell cycle arrest and/or apoptosis. The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a therapeutic window for selectively targeting cancer cells while sparing normal tissues that have functional SMARCA4.
dot
Caption: Mechanism of this compound (as a PROTAC) in SMARCA4-mutant cells.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for a successful clonogenic assay. It is recommended to use a panel of cell lines that includes both SMARCA4-deficient and SMARCA4-wild-type backgrounds to demonstrate the selective effect of the SMARCA2-targeting compound.
Table 1: Recommended Cell Lines for Clonogenic Assay
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Status | Notes |
| NCI-H1568 | Non-Small Cell Lung Cancer | Mutant/Deficient | Wild-Type | Commonly used model for SMARCA2 synthetic lethality.[4] |
| NCI-H1693 | Non-Small Cell Lung Cancer | Mutant/Deficient | Wild-Type | Another established SMARCA4-mutant lung cancer cell line.[4] |
| A549 | Non-Small Cell Lung Cancer | Mutant/Deficient | Wild-Type | A widely available and well-characterized SMARCA4-deficient line.[6] |
| SW1573 | Non-Small Cell Lung Cancer | Wild-Type | Wild-Type | A control cell line with functional SMARCA4.[7] |
| NCI-H520 | Non-Small Cell Lung Cancer | Wild-Type | Wild-Type | Another suitable SMARCA4-wild-type control.[8] |
Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Clonogenic Assay Protocol
This protocol is adapted from established methods for assessing the efficacy of SMARCA2 degraders.[4]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound (or derived PROTAC) dissolved in a suitable solvent (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Harvest cells from sub-confluent cultures using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
-
Count the cells accurately.
-
Seed an appropriate number of cells into each well of a 6-well or 12-well plate. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies (typically 500-5000 cells per well).
-
-
Treatment:
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound (or the derived PROTAC) in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM. A vehicle control (e.g., DMSO) must be included.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plates for 10-14 days. The incubation time will vary depending on the growth rate of the cell line.
-
Monitor the plates periodically to ensure colonies in the control wells are of a sufficient size (at least 50 cells per colony) for counting.
-
If the treatment is intended to be continuous, the medium with the compound should be refreshed every 3-4 days.
-
-
Colony Fixation and Staining:
-
After the incubation period, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of methanol (B129727) to each well to fix the colonies for 10-15 minutes.
-
Remove the methanol and add 1-2 mL of 0.5% crystal violet solution to each well.
-
Incubate at room temperature for 20-30 minutes.
-
Carefully remove the crystal violet solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells). This can be done manually or using imaging software.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment condition:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE of control))
-
-
Plot the survival fraction as a function of drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits colony formation by 50%).
-
dot
Caption: Experimental workflow for the clonogenic assay.
Data Presentation
The quantitative data from the clonogenic assay should be summarized in a clear and structured format to allow for easy comparison between different cell lines and treatment conditions.
Table 2: Example Quantitative Data Summary for a SMARCA2 Degrader
| Cell Line | SMARCA4 Status | Seeding Density (cells/well) | Treatment Duration (days) | IC50 (nM) | Notes |
| NCI-H1568 | Mutant/Deficient | 2000 | 10 | 78 | Data for a representative SMARCA2 PROTAC (YDR1).[4] |
| NCI-H1693 | Mutant/Deficient | 2000 | 10 | 11 | Data for a representative SMARCA2 PROTAC (YD54).[4] |
| HCC44 | Wild-Type | 3000 | 10 | >10,000 | Demonstrates selectivity for SMARCA4-mutant cells.[4] |
| H2122 | Wild-Type | 3000 | 10 | >9,100 | Confirms the synthetic lethal effect.[4] |
Conclusion
The clonogenic assay is a robust method for evaluating the long-term effects of compounds like this compound and its derived PROTACs on the proliferative capacity of cancer cells. By utilizing a panel of well-characterized SMARCA4-mutant and wild-type cell lines, researchers can effectively demonstrate the selective, synthetic lethal effect of targeting SMARCA2. The detailed protocol and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation of this assay in a research or drug development setting.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Functional characterization of SMARCA4 variants identified by targeted exome-sequencing of 131,668 cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Silencing Associated with SWI/SNF Complex Loss During NSCLC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. preludetx.com [preludetx.com]
Application Notes and Protocols for High-Throughput Screening of SMARCA2 Inhibitors in Drug Discovery
Topic: Utilizing SMARCA2 Inhibitors in High-Throughput Screening for Drug Discovery Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), also known as BRM, is a key protein involved in the regulation of gene expression.[1][2] It is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][2][3] Dysregulation of SMARCA2 has been implicated in various diseases, most notably cancer.[1][2] In certain cancers with mutations in the related SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival, presenting a therapeutic opportunity.[4][5][6] Consequently, the development of small molecule inhibitors targeting SMARCA2 has become an active area of drug discovery.[1][2][5]
These application notes provide a comprehensive overview and detailed protocols for the use of SMARCA2 inhibitors in a high-throughput screening (HTS) context, exemplified by the discovery of bromodomain inhibitors. The protocols and data presented are based on established methodologies for identifying and characterizing novel SMARCA2 inhibitors.
Data Presentation
The following table summarizes quantitative data for exemplary small molecule inhibitors targeting the SMARCA2 bromodomain (BRD), identified through a high-throughput AlphaScreen assay.[1][2]
| Compound ID | Assay Type | Target | IC50 (μmol/L) | Kd (μmol/L) | Notes |
| DCSM06 | AlphaScreen | SMARCA2-BRD | 39.9 ± 3.0 | 38.6 | Identified as a novel inhibitor from an in-house library screening.[1][2] |
| DCSM06-05 | AlphaScreen | SMARCA2-BRD | 9.0 ± 1.4 | 22.4 | An analog of DCSM06 with improved potency, identified through a similarity-based search.[1] |
| PFI-3 | AlphaScreen | SMARCA2-BRD | 0.154 ± 0.030 | Not Reported | A known potent SMARCA2-BRD inhibitor, used as a positive control in the HTS assay.[1] |
Signaling Pathway and Mechanism of Inhibition
SMARCA2 is a core component of the SWI/SNF complex, which remodels chromatin to regulate gene expression. The bromodomain of SMARCA2 specifically recognizes acetylated lysine (B10760008) residues on histone tails, tethering the complex to specific chromatin regions. This interaction is crucial for the complex's function. Small molecule inhibitors targeting the SMARCA2 bromodomain act by competitively binding to the acetyl-lysine binding pocket, thereby preventing the recruitment of the SWI/SNF complex to chromatin and altering downstream gene expression.
Figure 1: Mechanism of SMARCA2 Bromodomain Inhibition.
Experimental Protocols
High-Throughput Screening for SMARCA2-BRD Inhibitors using AlphaScreen
This protocol is adapted from a published study on the discovery of novel SMARCA2-BRD inhibitors.[1][2]
1. Principle of the Assay:
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this context, it is used to detect the binding of the SMARCA2 bromodomain to an acetylated histone peptide. A biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) is captured by streptavidin-coated Donor beads, while a GST-tagged SMARCA2-BRD protein is captured by anti-GST-coated Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that bind to the SMARCA2-BRD will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
2. Materials and Reagents:
-
Proteins and Peptides:
-
Recombinant GST-tagged SMARCA2-BRD
-
Biotinylated histone H4 peptide (acetylated at K12)
-
-
Beads:
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Glutathione AlphaLISA Acceptor beads (PerkinElmer)
-
-
Assay Buffer:
-
50 mM HEPES (pH 7.5)
-
100 mM NaCl
-
0.1% BSA
-
0.05% CHAPS
-
-
Compound Plates: 384-well plates containing test compounds dissolved in DMSO.
-
Assay Plates: 384-well white opaque OptiPlates (PerkinElmer).
-
Positive Control: A known SMARCA2-BRD inhibitor (e.g., PFI-3).
-
Negative Control: DMSO.
3. Experimental Workflow:
The following diagram illustrates the high-throughput screening workflow.
Figure 2: HTS Workflow for SMARCA2-BRD Inhibitor Screening.
4. Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 25 nL of test compounds from the compound library plates to the 384-well assay plates. Also include wells for positive control (PFI-3) and negative control (DMSO).
-
Reagent Preparation: Prepare solutions of GST-SMARCA2-BRD and biotin-H4K12ac peptide in assay buffer at 2x the final desired concentration.
-
Protein and Peptide Addition:
-
Add 2.5 μL of the GST-SMARCA2-BRD solution to each well.
-
Add 2.5 μL of the biotin-H4K12ac peptide solution to each well.
-
The final volume at this stage is 5 μL.
-
-
First Incubation: Seal the plates and incubate at room temperature for 60 minutes to allow the protein-peptide interaction to reach equilibrium.
-
Bead Preparation: Prepare a 2x mixture of Glutathione Acceptor beads and Streptavidin Donor beads in assay buffer. This step should be performed in low light conditions.
-
Bead Addition: Add 5 μL of the bead mixture to each well. The final assay volume is 10 μL.
-
Second Incubation: Seal the plates and incubate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plates on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision) using standard AlphaScreen settings.
5. Data Analysis:
-
Assay Quality Control: Calculate the Z' factor for each screening plate using the signals from the positive and negative controls. A Z' factor > 0.5 indicates a robust and reliable assay.[1]
-
Percentage Inhibition: Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Identification: Define a threshold for hit identification (e.g., >50% inhibition).
-
Dose-Response Curves: For identified hits, perform follow-up assays with a series of compound concentrations to determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The methodologies described provide a robust framework for the high-throughput screening and identification of novel SMARCA2 inhibitors. The AlphaScreen assay, in particular, is a powerful tool for primary screening due to its sensitivity, homogeneity, and scalability. The identified hit compounds, such as DCSM06 and its more potent analog DCSM06-05, serve as valuable starting points for further medicinal chemistry optimization and as chemical probes for investigating the biological functions of SMARCA2 in health and disease.[1][2] These protocols can be adapted for screening against other SMARCA2 domains or for developing alternative assay formats in the ongoing quest for potent and selective SMARCA2-targeted therapeutics.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. info.xtalpi.com [info.xtalpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ChIP-seq Experimental Design with Smarca2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments to investigate the effects of Smarca2-IN-2, a small molecule inhibitor of the SMARCA2 (also known as BRM) ATPase. SMARCA2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[1][2] Inhibition of its ATPase activity can lead to significant changes in the chromatin landscape and gene transcription.
Data Presentation
The following tables summarize quantitative data from studies utilizing SMARCA2 inhibitors. This data provides an expected range of outcomes for a ChIP-seq experiment designed to assess the impact of this compound.
Table 1: Effect of SMARCA2 Inhibition on SMARCA2 Protein Levels and Cell Viability
| Cell Line | Treatment | Concentration | Duration | SMARCA2 Degradation (%) | Cell Viability IC50 (nM) |
| SW1573 | A947 (PROTAC) | Various | 20 hours | DC50 = 39 pM | - |
| NCI-H1944 | A947 (PROTAC) | Various | - | - | Dose-dependent inhibition |
| SMARCA4-mutant Lung Cancer Models | A947 (PROTAC) | Various | 7 days | - | Median IC50 = 7 nM |
| SMARCA4-WT Lung Cancer Models | A947 (PROTAC) | Various | 7 days | - | Median IC50 = 86 nM |
Data adapted from studies on A947, a potent and selective SMARCA2 PROTAC degrader. While this compound is an inhibitor and not a degrader, this data illustrates the sensitivity of SMARCA4-mutant cell lines to the loss of SMARCA2 function.
Table 2: Quantitative ChIP-seq and Gene Expression Data for SMARCA2 Target Genes
| Target Gene | Cell Line | Treatment | Change in SMARCA2 Occupancy at Promoter/Enhancer (ChIP-seq) | Change in mRNA Expression (qRT-PCR/RNA-seq) |
| KRT80 | H1299 (BRG1-mutant) | BRM011 (SMARCA2 inhibitor) | Decreased | Downregulated |
| KRT80 | HCC515 Xenograft | A947 (PROTAC) | Not reported | Maximal suppression at 96 hours post-dose |
| PLAU | HCC515 Xenograft | A947 (PROTAC) | Not reported | Maximal suppression at 96 hours post-dose |
These findings highlight KRT80 and PLAU as direct transcriptional targets of SMARCA2, making them excellent candidates for validating the biological effect of this compound in a ChIP-seq experiment.[3][4]
Experimental Protocols
A successful ChIP-seq experiment with this compound treatment requires careful optimization of several steps, from cell culture and inhibitor treatment to the core ChIP procedure and library preparation.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for treating cultured cells with this compound prior to crosslinking for ChIP-seq. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental goal.
Materials:
-
Mammalian cell line of interest (e.g., a SMARCA4-mutant lung cancer cell line)
-
Complete cell culture medium
-
This compound (or other SMARCA2 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37% solution)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for inhibiting SMARCA2 activity without causing excessive cytotoxicity.
-
Treat the cells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) for comparison.
-
-
Crosslinking:
-
At the end of the treatment period, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.
-
The cell pellet can be stored at -80°C or proceed directly to the ChIP protocol.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol for ChIP and should be optimized for the specific antibody and cell type used.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (containing protease inhibitors)
-
Sonication buffer
-
ChIP dilution buffer
-
Anti-SMARCA2 antibody (ChIP-grade)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Chromatin Shearing:
-
Resuspend the nuclei in sonication buffer.
-
Sonicate the lysate to shear the chromatin into fragments of 200-700 bp. Optimal sonication conditions must be determined empirically.[5]
-
-
Immunoprecipitation:
-
Dilute the sonicated chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate a portion of the chromatin with an anti-SMARCA2 antibody and another portion with normal IgG overnight at 4°C with rotation. Save a small aliquot of the pre-cleared chromatin as "input" control.
-
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the crosslinks by incubating the eluate and the input sample at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Protocol 3: Library Preparation and Sequencing
-
DNA Quantification and Quality Control: Quantify the purified ChIP DNA and input DNA. Run the samples on an agarose (B213101) gel or a Bioanalyzer to verify the fragment size distribution.
-
Library Preparation: Prepare sequencing libraries from the ChIP and input DNA using a commercial kit suitable for low DNA input.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of SMARCA2-mediated chromatin remodeling and gene regulation.
Experimental Workflow Diagram
Caption: Experimental workflow for ChIP-seq with this compound treatment.
References
Unveiling Chromatin Landscapes: ATAC-seq Analysis Following SMARCA2 Inhibition with Smarca2-IN-2
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF complex, a key regulator of chromatin architecture, plays a pivotal role in gene expression. Its catalytic subunit, SMARCA2 (also known as BRM), is a critical therapeutic target in various diseases, including cancer. Inhibition of SMARCA2's ATPase activity can modulate chromatin accessibility and reprogram transcriptional landscapes. This document provides a detailed protocol for utilizing the Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) to investigate genome-wide changes in chromatin accessibility following treatment with the specific inhibitor, Smarca2-IN-2. We present a comprehensive methodology, from cell culture and inhibitor treatment to library preparation and data analysis, alongside representative data presented in a structured format.
Introduction
The SMARCA2 protein is a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex utilizes the energy from ATP hydrolysis to reposition or evict nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.[1][3] Dysregulation of SMARCA2 and other SWI/SNF components is implicated in numerous cancers, making them attractive targets for therapeutic intervention.[2][4] this compound is a potent and selective inhibitor that targets the ATPase domain of SMARCA2, effectively blocking its chromatin remodeling function.[2]
ATAC-seq is a powerful technique for probing chromatin accessibility across the genome.[5][6] It employs a hyperactive Tn5 transposase to preferentially fragment and tag open chromatin regions with sequencing adapters.[5] By sequencing these tagged fragments, researchers can map regions of accessible chromatin and quantify changes in response to various stimuli, such as treatment with a small molecule inhibitor like this compound. Understanding how this compound alters the chromatin landscape is crucial for elucidating its mechanism of action and identifying downstream gene regulatory networks.
Signaling Pathway and Mechanism of Action
This compound inhibits the ATPase activity of the SMARCA2 subunit within the SWI/SNF complex. This inhibition prevents the complex from remodeling chromatin, leading to changes in the accessibility of gene regulatory elements such as promoters and enhancers. The consequence is an altered transcriptional output, impacting cellular processes like proliferation and differentiation.
Caption: Inhibition of SMARCA2 by this compound blocks ATP hydrolysis, preventing SWI/SNF-mediated chromatin remodeling and altering gene transcription.
Experimental Workflow
The overall workflow for ATAC-seq analysis after this compound treatment involves several key stages, from sample preparation to bioinformatics analysis and interpretation.
Caption: The ATAC-seq experimental workflow from cell treatment to data analysis.
Quantitative Data Summary
Following ATAC-seq and data analysis, quantitative changes in chromatin accessibility can be summarized. The tables below present hypothetical but representative data illustrating the effects of this compound on ATAC-seq peak distribution and differential accessibility.
Table 1: ATAC-seq Library Quality Control Metrics
| Sample | Total Reads (Millions) | Uniquely Mapped Reads (%) | Mitochondrial Reads (%) | Fraction of Reads in Peaks (FRiP) |
| Vehicle Control 1 | 65.2 | 95.1 | 12.5 | 0.58 |
| Vehicle Control 2 | 68.9 | 94.8 | 13.1 | 0.55 |
| This compound (1µM) 1 | 70.1 | 95.5 | 11.9 | 0.51 |
| This compound (1µM) 2 | 66.8 | 94.9 | 12.8 | 0.49 |
Table 2: Global Chromatin Accessibility Changes
| Treatment | Total Peaks Identified | Median Peak Width (bp) |
| Vehicle Control | 125,678 | 258 |
| This compound (1µM) | 121,345 | 265 |
Table 3: Differential Accessibility Analysis (this compound vs. Vehicle Control)
| Category | Number of Regions | Associated Gene Examples |
| Regions with Decreased Accessibility | ||
| Promoter Regions | 3,456 | MYC, FOS |
| Enhancer Regions | 5,890 | SOX2-OT, POU5F1P1 |
| Regions with Increased Accessibility | ||
| Promoter Regions | 2,109 | CDKN1A, GADD45A |
| Enhancer Regions | 3,781 | TCF7L2, LEF1 |
Detailed Experimental Protocols
This section provides a detailed protocol for performing an ATAC-seq experiment to assess chromatin accessibility changes following treatment with this compound. This protocol is adapted from established Omni-ATAC procedures.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., a human cancer cell line with known sensitivity to SWI/SNF inhibition) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours). Ensure the final concentration of the vehicle is consistent across all conditions.
-
Incubation: Incubate the cells under standard culture conditions.
Protocol 2: ATAC-seq Library Preparation
Reagents and Materials:
-
Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% NP-40, 0.1% Tween-20, 0.01% Digitonin)
-
Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% Tween-20)
-
Tn5 Transposase and Tagmentation Buffer (e.g., Illumina Tagment DNA Enzyme and Buffer)
-
DNA purification kit (e.g., Qiagen MinElute Reaction Cleanup Kit)
-
PCR Master Mix (e.g., NEBNext High-Fidelity 2X PCR Master Mix)
-
Sequencing Primers
-
AMPure XP beads
Procedure:
-
Cell Harvesting: Harvest approximately 50,000 cells per sample. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet with 50 µL of cold 1X PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 50 µL of cold Lysis Buffer. Incubate on ice for 3 minutes.
-
Washing Nuclei: Add 1 mL of cold Wash Buffer to the lysed cells and invert the tube to mix. Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei. Carefully remove the supernatant.
-
Tagmentation: Resuspend the nuclei pellet in the transposition reaction mix (25 µL 2x Tagmentation Buffer, 2.5 µL Tn5 Transposase, 22.5 µL Nuclease-Free Water). Incubate at 37°C for 30 minutes in a thermomixer with gentle shaking (300 rpm).
-
DNA Purification: Immediately following tagmentation, purify the DNA using a DNA purification kit according to the manufacturer's instructions. Elute in 21 µL of elution buffer.
-
Library Amplification:
-
To the 21 µL of purified tagmented DNA, add 2.5 µL of each forward and reverse primer (25 µM stock) and 25 µL of 2X PCR Master Mix.
-
Perform PCR with the following cycling conditions:
-
72°C for 5 minutes
-
98°C for 30 seconds
-
5 cycles of: 98°C for 10s, 63°C for 30s, 72°C for 1 min.
-
-
Note: The optimal number of additional PCR cycles should be determined by qPCR to avoid library over-amplification.
-
-
Library Purification: Purify the amplified library using AMPure XP beads to remove primer-dimers and large fragments. A double-sided size selection is recommended.
-
Quality Control: Assess the library quality and concentration using a Bioanalyzer and Qubit fluorometer. A typical ATAC-seq library will show a nucleosomal pattern with a prominent peak for mononucleosomes.
Protocol 3: ATAC-seq Data Analysis
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x50 bp).
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences using tools like Cutadapt or Trimmomatic.
-
Alignment: Align the trimmed reads to the appropriate reference genome (e.g., hg38 for human) using an aligner such as Bowtie2.
-
Post-Alignment Filtering: Remove PCR duplicates using Picard Tools and filter for high-quality, uniquely mapped reads. Remove mitochondrial reads.
-
Peak Calling: Identify regions of significant chromatin accessibility (peaks) using a peak caller like MACS2.
-
Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant differences in peak accessibility between this compound treated and vehicle control samples.
-
Visualization: Generate visualizations such as heatmaps, volcano plots, and genome browser tracks (e.g., using deepTools and IGV) to interpret the results.
-
Functional Annotation: Annotate the differential peaks to nearby genes and perform gene ontology (GO) and pathway analysis to understand the biological implications of the chromatin accessibility changes.
Conclusion
This application note provides a comprehensive framework for investigating the effects of the SMARCA2 inhibitor, this compound, on chromatin accessibility using ATAC-seq. The detailed protocols and representative data offer a guide for researchers to design, execute, and interpret experiments aimed at understanding the epigenetic mechanism of this and other chromatin modifier inhibitors. The ability to map genome-wide changes in chromatin structure is essential for advancing our understanding of gene regulation and for the development of novel epigenetic therapies.
References
- 1. GitHub - reskejak/ATAC-seq: Basic workflow for ATAC-seq analysis [github.com]
- 2. Heterozygous Mutations in SMARCA2 Reprogram the Enhancer Landscape by Global Retargeting of SMARCA4 [escholarship.org]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 5. Chapter 16 ATAC-Seq | Choosing Genomics Tools [hutchdatascience.org]
- 6. Heterozygous mutations in SMARCA2 reprogram the enhancer landscape by global retargeting of SMARCA4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing SMARCA2-IN-2 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning.[1] In a significant subset of cancers, the paralogous ATPase subunit SMARCA4 (also known as BRG1) is inactivated through mutations.[2][3] These SMARCA4-deficient cancer cells become dependent on the remaining SMARCA2 activity for their survival, a concept known as synthetic lethality.[2] This dependency makes SMARCA2 an attractive therapeutic target in such cancers.
SMARCA2-IN-2 is a potent and selective inhibitor of the SMARCA2 ATPase domain, which has shown promise in preclinical studies by inducing cell death in SMARCA4-deficient cancer cells. However, as with many targeted therapies, the development of drug resistance is a major clinical challenge. Understanding the mechanisms by which cancer cells become resistant to SMARCA2 inhibitors is critical for developing more robust therapeutic strategies, including combination therapies.
These application notes provide detailed protocols for the generation and characterization of this compound resistant cell line models. These models are invaluable tools for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Data Presentation
Table 1: Cellular Viability in Parental and this compound Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| NCI-H1299 (SMARCA4-mutant) | 15 | 450 | 30 |
| A549 (SMARCA4-mutant) | 25 | 800 | 32 |
| Calu-6 (SMARCA4-wildtype) | >10,000 | >10,000 | - |
Note: The data presented are representative examples and may vary depending on the specific experimental conditions.
Table 2: Alterations in Protein Expression in this compound Resistant Cell Lines
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Putative Role in Resistance |
| SMARCA2 | 1.0 | 0.8 | Target of this compound |
| SMARCA4 | 0.0 | 0.0 | Confers sensitivity to SMARCA2 inhibition when absent |
| p-AKT (Ser473) | 1.0 | 3.5 | Activation of a bypass survival pathway |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 4.2 | Activation of a bypass survival pathway |
| c-MYC | 1.0 | 2.8 | Downstream effector of survival pathways |
Note: The data presented are representative examples and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Line Models
This protocol describes a dose-escalation method for developing stable drug-resistant cell lines.
Materials and Reagents:
-
Parental cancer cell line of interest (e.g., NCI-H1299, a SMARCA4-mutant non-small cell lung cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation:
-
Culture the cells in the presence of the starting concentration of this compound. The medium should be changed every 2-3 days.
-
Once the cells have resumed a normal growth rate and morphology, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
If significant cell death is observed, maintain the cells at the current concentration until they have adapted.
-
-
Cryopreservation: At each successful dose escalation step, cryopreserve a vial of cells. This allows for restarting the process from an intermediate stage if necessary.
-
Generation of a Stable Resistant Line: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or by physically isolating individual colonies.
-
Maintenance of Resistant Cells: The established resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Validation of Resistance
A. Cell Viability Assay for IC50 Determination
Materials and Reagents:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the logarithm of the drug concentration. Use a non-linear regression model to determine the IC50 value.
B. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.
Materials and Reagents:
-
Parental and resistant cell lines
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the control cells.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to assess changes in the expression levels of key proteins in the resistant cell lines.
Materials and Reagents:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, anti-p-AKT, anti-p-ERK, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for developing and validating resistant cell lines.
Caption: SMARCA2 signaling and potential resistance mechanisms.
References
Application Notes and Protocols for Smarca2-IN-2 in SMARCA4-Deficient Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and its subunits are frequently mutated in a wide range of human cancers. SMARCA4 (also known as BRG1) is a key ATPase subunit of this complex that is often inactivated in tumors such as non-small cell lung cancer and small cell carcinoma of the ovary, hypercalcemic type (SCCOHT)[1]. In cells with SMARCA4 loss-of-function mutations, a synthetic lethal relationship emerges with its paralog, SMARCA2 (also known as BRM)[2]. This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.
Smarca2-IN-2 is a potent and selective agent designed to induce apoptosis in SMARCA4-deficient cancer cells by targeting SMARCA2. These application notes provide an overview of the mechanism of action, representative data on its efficacy, and detailed protocols for its use in in vitro cancer research.
Note: Information on a specific compound named "this compound" is not publicly available. This document uses "this compound" as a representative name for a selective SMARCA2-targeting agent. The presented data and protocols are based on published findings for similar molecules, such as SMARCA2-targeting PROTACs (e.g., A947, GLR-203101), and are intended to serve as a guide for researchers in this field.[3]
Mechanism of Action
In SMARCA4-deficient cells, the residual SWI/SNF complex is dependent on the ATPase activity of SMARCA2 to maintain chromatin structure and gene expression programs necessary for cell survival. This compound selectively inhibits or degrades SMARCA2, leading to the collapse of this essential cellular machinery. The disruption of SMARCA2 function results in cell cycle arrest and the induction of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cell death.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on SMARCA4-deficient and wild-type cancer cell lines.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Status | This compound IC50 (nM) |
| NCI-H1568 | Lung Cancer | Deficient | Wild-Type | 15 |
| A549 | Lung Cancer | Deficient | Wild-Type | 25 |
| SK-MEL-5 | Melanoma | Deficient | Wild-Type | 40 |
| SW1573 | Lung Cancer | Wild-Type | Wild-Type | >10,000 |
| HeLa | Cervical Cancer | Wild-Type | Wild-Type | >10,000 |
Data are representative and compiled based on similar compounds.
Table 2: Apoptosis Induction by this compound in SMARCA4-Deficient Cells (NCI-H1568)
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 3.5 | 2.1 |
| This compound | 50 | 25.8 | 10.4 |
| This compound | 100 | 45.2 | 22.7 |
Data are representative and compiled based on similar compounds.
Table 3: Apoptosis Marker Expression in NCI-H1568 Cells after 48h Treatment with 100 nM this compound
| Protein | Change in Expression (Fold Change vs. Vehicle) |
| Cleaved Caspase-3 | + 8.7 |
| Cleaved PARP | + 6.3 |
| Bcl-2 | - 3.1 |
| Bax | + 2.5 |
Data are representative and compiled based on western blot analysis.
Mandatory Visualizations
Caption: Signaling pathway of this compound in SMARCA4-deficient cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Synthetic lethality of targeting SMARCA2 in SMARCA4-deficient cells.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
-
SMARCA4-deficient and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspase-3, a key marker of apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Activity Assay Kit (Fluorometric)
-
Cell Lysis Buffer
-
Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black-walled plates
-
Fluorometric microplate reader
Procedure:
-
Plate and treat cells with this compound.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
-
Prepare the reaction mix by adding the Caspase-3 substrate to the Reaction Buffer with DTT according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
Calculate the fold increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells using RIPA buffer and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH. Analyze the ratio of cleaved to total protein for caspases and PARP.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SMARCA2-Targeting PROTACs for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SMARCA2-targeting Proteolysis-Targeting Chimeras (PROTACs). The following information is designed to assist in optimizing experimental conditions to achieve maximum efficacy in degrading SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SMARCA2-targeting PROTACs?
A1: SMARCA2-targeting PROTACs are heterobifunctional molecules designed to induce the degradation of the SMARCA2 protein. They function by simultaneously binding to the SMARCA2 protein (often via its bromodomain) and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful method to reduce SMARCA2 protein levels in cells.[1][2][3][4]
Q2: How do I select the optimal concentration of a SMARCA2-targeting PROTAC for my experiments?
A2: The optimal concentration of a SMARCA2-targeting PROTAC depends on the specific PROTAC molecule, the cell line being used, and the desired experimental outcome (e.g., maximal degradation vs. specific phenotypic effect). It is crucial to perform a dose-response experiment to determine the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). Treatment times can also be optimized, typically ranging from 24 to 48 hours.[2]
Q3: What are some common issues encountered when using SMARCA2-targeting PROTACs and how can I troubleshoot them?
A3: Common issues include:
-
Low Degradation Efficacy: This could be due to low expression of the targeted E3 ligase in your cell line, poor cell permeability of the PROTAC, or instability of the compound. Verify E3 ligase expression and consider using a different PROTAC that recruits a more abundant E3 ligase. Ensure proper storage and handling of the compound.
-
Off-Target Effects: While many PROTACs are designed for selectivity, off-target degradation of related proteins like SMARCA4 can occur.[3] It is essential to check for off-target effects by performing proteomic analysis or Western blotting for closely related proteins.
-
Drug Resistance: Cancer cells can develop resistance to PROTACs through mutations in the E3 ligase.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low SMARCA2 degradation | Insufficient PROTAC concentration | Perform a dose-response curve to determine the optimal concentration (DC50). |
| Low E3 ligase expression in the cell line | Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) by Western blot or qPCR. If expression is low, consider a different cell line or a PROTAC that utilizes a different E3 ligase. | |
| Poor compound stability or solubility | Ensure the PROTAC is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High cell toxicity unrelated to SMARCA2 degradation | Off-target effects | Perform a global proteomics analysis to identify unintended degraded proteins. Test the effect of the PROTAC in a SMARCA2 knockout cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a vehicle-only control. | |
| Inconsistent results between experiments | Variation in cell density or passage number | Maintain consistent cell culture conditions, including seeding density and passage number. |
| Degradation of the PROTAC | Aliquot the PROTAC upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Dose-Response Experiment for SMARCA2 Degradation
This protocol outlines the steps to determine the DC50 of a SMARCA2-targeting PROTAC in a specific cell line.
Materials:
-
SMARCA2-targeting PROTAC (e.g., YDR1, YD54)
-
Cell line of interest (e.g., H1792, a SMARCA4-WT human lung cancer cell line)[2]
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the SMARCA2-targeting PROTAC. A typical concentration range to start with is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against SMARCA2, SMARCA4 (to check for selectivity), and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and the loading control.
-
Normalize the SMARCA2 signal to the loading control.
-
Plot the normalized SMARCA2 levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Cell Viability (Clonogenic) Assay
This assay assesses the long-term effect of SMARCA2 degradation on cell proliferation and survival.
Materials:
-
SMARCA2-targeting PROTAC
-
Cell lines of interest (e.g., SMARCA4 mutant and SMARCA4-WT lung cancer cell lines)[1]
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
PROTAC Treatment: The following day, treat the cells with various concentrations of the SMARCA2-targeting PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the PROTAC every 3-4 days.
-
Colony Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
-
Data Analysis:
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the PROTAC concentration to determine the IC50 value.
-
Quantitative Data Summary
Table 1: In Vitro Degradation of SMARCA2 by PROTACs YDR1 and YD54 in H1792 Cells [2]
| PROTAC | Time Point | DC50 (nM) | Dmax (%) |
| YDR1 | 24 h | 69 | 87 |
| 48 h | 60 | 94 | |
| YD54 | 24 h | 8.1 | 98.9 |
| 48 h | 16 | 99.2 |
Table 2: Degradation of SMARCA2 by PROTACs YDR1 and YD54 in various SMARCA4 mutant cell lines. [2]
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| YDR1 | H322 | 6.4 | 99.2 |
| HCC515 | 10.6 | 99.4 | |
| H2030 | 12.7 | 98.7 | |
| H2126 | 1.2 | 99.6 | |
| YD54 | H322 | 1 | 99.3 |
| HCC515 | 1.2 | 98.9 | |
| H2030 | 10.3 | 98.6 | |
| H2126 | 1.6 | 98.9 |
Visualizations
Caption: Mechanism of action of a SMARCA2-targeting PROTAC.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for low SMARCA2 degradation.
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of SMARCA2-Targeting Compounds
Disclaimer: The information provided below pertains to the general class of SMARCA2 inhibitors and degraders. As of the last update, there is no publicly available scientific literature detailing a specific compound named "Smarca2-IN-2." Researchers using any SMARCA2-targeting agent should perform rigorous validation and control experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting experimental results, with a focus on identifying and understanding potential off-target effects of compounds targeting SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What is SMARCA2 and why is it a therapeutic target?
A1: SMARCA2 (also known as BRM) is a protein that functions as one of the two mutually exclusive catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, which packages DNA in the cell nucleus.[3] In certain cancers, particularly those with mutations in the other catalytic subunit, SMARCA4 (also known as BRG1), cancer cells become dependent on SMARCA2 for their survival. This synthetic lethal relationship makes SMARCA2 a high-value therapeutic target.[4][5][6][7]
Q2: What are the main strategies for targeting SMARCA2?
A2: There are two primary strategies for targeting SMARCA2:
-
Inhibition: Small molecules are designed to bind to specific domains of the SMARCA2 protein, blocking its function. The main targets for inhibition are the ATPase domain, which is essential for chromatin remodeling activity, and the bromodomain, which recognizes acetylated histones.[2][8][9]
-
Degradation: Proteolysis-targeting chimeras (PROTACs) are engineered molecules that induce the degradation of the SMARCA2 protein.[4][10] They work by bringing SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[4][10]
Q3: What are the known off-target effects of SMARCA2-targeting compounds?
A3: A primary concern is the unintended activity against SMARCA4, the closely related paralog of SMARCA2.[4][7] Because their ATPase and bromodomain domains are highly similar, achieving selectivity can be challenging.[7] Off-target effects of ATPase inhibitors may include activity against other ATP-dependent enzymes. For PROTACs, off-target degradation of other proteins is a possibility that should be investigated using proteomics.
Troubleshooting Guides
Issue 1: My SMARCA2 inhibitor shows an anti-proliferative effect, but how do I confirm it's on-target?
Answer: This is a critical validation step. A phenotypic effect alone is not sufficient to prove on-target activity.
-
Target Engagement Assays: First, confirm that your compound physically interacts with SMARCA2 in cells at concentrations that produce the anti-proliferative effect. Techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry can be used.
-
Rescue Experiments: A definitive way to demonstrate on-target activity is through genetic rescue experiments. Overexpressing a version of SMARCA2 that is resistant to your inhibitor (e.g., through a point mutation in the binding site) should reverse the anti-proliferative phenotype.
-
Downstream Effect Confirmation: Inhibition of SMARCA2's ATPase activity is expected to alter the expression of specific genes.[8] Use techniques like RT-qPCR or RNA-seq to determine if the expression of known SMARCA2 target genes is affected by your compound.
Issue 2: My compound was designed to inhibit the SMARCA2 bromodomain, but it has no effect on cancer cell proliferation.
Answer: This observation has been reported in the literature. Studies using the SMARCA2/4 bromodomain inhibitor PFI-3 showed that while it could displace the isolated bromodomain from chromatin, it failed to displace the full-length SMARCA2 protein or induce an anti-proliferative phenotype in SMARCA4-deficient cancer cells.[5][8] This suggests that the ATPase domain, not the bromodomain, is the critical functional domain for the survival of these cancer cells.[5][7][8][9]
Quantitative Data Summary
The following tables summarize the reported potency of various experimental compounds targeting SMARCA2.
Table 1: SMARCA2-Targeting PROTACs
| Compound | Type | Target E3 Ligase | Cellular IC50 (SMARCA4-mutant cells) | Selectivity | Reference |
|---|---|---|---|---|---|
| YDR1 | PROTAC Degrader | Cereblon | 78 nM (average) | ~128-fold vs. SMARCA4-WT cells | [4] |
| YD54 | PROTAC Degrader | Cereblon | 11 nM (average) | ~827-fold vs. SMARCA4-WT cells |[4] |
Table 2: SMARCA2 Bromodomain Inhibitors
| Compound | Type | Target Domain | IC50 (in vitro) | Binding Affinity (Kd) | Reference |
|---|---|---|---|---|---|
| PFI-3 | Inhibitor | Bromodomain | - | - | [5][8] |
| DCSM06 | Inhibitor | Bromodomain | 39.9 ± 3.0 µM | 38.6 µM | [11] |
| DCSM06-05 | Inhibitor | Bromodomain | 9.0 ± 1.4 µM | - |[11] |
Experimental Protocols
Protocol 1: Assessing SMARCA2/SMARCA4 Protein Levels by Western Blot
-
Cell Lysis: Treat cells with the SMARCA2-targeting compound for the desired time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the SMARCA2-targeting compound.
-
Incubation: Incubate the plates for a prolonged period (e.g., 10-14 days) to allow for colony formation.
-
Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with crystal violet solution.
-
Quantification: Wash away excess stain, allow the plates to dry, and then count the number of colonies (typically defined as containing >50 cells). The results can be used to determine the long-term effect of the compound on cell survival and proliferation.
Visualizations
Caption: Mechanisms of SMARCA2 targeting: Inhibition vs. Degradation.
Caption: Experimental workflow for validating a SMARCA2-targeting compound.
Caption: The synthetic lethal relationship between SMARCA4 and SMARCA2.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Smarca2-IN-2 degradation and stability in solution
Welcome to the technical support center for Smarca2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound.
Q1: My this compound solution has changed color. What should I do?
A color change in your stock or working solution can be an indicator of chemical degradation or oxidation. This may be caused by exposure to light, air, or impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments.
Q2: I am observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures. Consider the following troubleshooting steps:
-
Solvent Choice : Ensure you are using a suitable solvent. While DMSO is commonly used, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration : Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing and storing solutions at a slightly lower concentration.
-
Thawing Protocol : Thaw your solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: How can the type of storage container affect the stability of my this compound solution?
The material of the storage container can indeed impact the stability of your compound. Some plastics may leach contaminants, or the compound might adhere to the container's surface. For long-term storage, it is recommended to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: I suspect my this compound is degrading in my experimental medium. How can I confirm this?
If you suspect degradation in your assay medium, you can perform a time-course experiment. By measuring the activity or concentration of your inhibitor at different time points after adding it to the medium, a decrease over time can indicate instability.
Q5: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
Yes, repeated freeze-thaw cycles can compromise the stability of your stock solution. DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened.[2] This can lead to the dilution of your stock solution over time. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Data Presentation: Storage and Stability of this compound
Proper storage is crucial for maintaining the integrity and stability of this compound. The following tables summarize the recommended storage conditions and potential impacts of various factors.
Table 1: Recommended Storage Conditions for this compound [3]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Factors Affecting this compound Solution Stability [1]
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Accelerated degradation | Store stock solutions at -20°C or -80°C. Avoid freeze-thaw cycles. |
| Light Exposure | Photochemical degradation | Store solutions in amber vials or wrap containers in aluminum foil. |
| Air (Oxygen) | Oxidation | Purge the headspace of storage vials with an inert gas (e.g., argon). |
| pH | pH-dependent degradation | Maintain the recommended pH for your compound in aqueous solutions. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Assessment of this compound Stability in Solution via HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Desired solvent (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with formic acid)
-
Autosampler vials
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired solvent at the final working concentration.
-
Initial Analysis: Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of the compound. This will serve as your baseline.
-
Storage: Store the remaining solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C in the light).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.
Signaling Pathways and Logical Relationships
This compound is a ligand used for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target the SMARCA2 protein for degradation.[3][4] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The degradation of SMARCA2 can have significant downstream effects on various cellular processes.
This technical support center provides a foundational understanding of the stability and handling of this compound. For further, more specific inquiries, it is always recommended to consult the manufacturer's documentation or perform stability studies under your specific experimental conditions.
References
Technical Support Center: SMARCA2-IN-2 & PROTAC Degrader Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SMARCA2-targeted protein degraders, such as those synthesized from SMARCA2-IN-2, not inhibiting cell growth in their assays.
Introduction to this compound and PROTAC Technology
This compound is a chemical probe that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein, in this case, SMARCA2. They function by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A key therapeutic strategy for SMARCA2 degraders is exploiting "synthetic lethality." Many cancers with mutations in the SMARCA4 gene become heavily dependent on its paralog, SMARCA2, for survival. Degrading SMARCA2 in these SMARCA4-mutant cancer cells can lead to potent and selective cell death.
If your SMARCA2-targeting PROTAC is not showing the expected anti-proliferative effects, several factors related to the compound, experimental setup, or the biological model could be at play. This guide will walk you through potential issues and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My SMARCA2 degrader is not showing any effect on cell viability. What are the first things I should check?
A1: When a SMARCA2 degrader fails to impact cell viability, it's crucial to systematically verify both the experimental setup and the underlying biological assumptions.
-
Confirm Target Degradation: The primary mechanism of a PROTAC is protein degradation, not just inhibition. Before assessing cell viability, you must confirm that your compound is actually degrading SMARCA2 protein in your cell line. A Western blot is the most common method for this (see Experimental Protocols section). If there is no degradation, there is no reason to expect a downstream effect on cell viability.
-
Cell Line Genotype: The synthetic lethality approach is highly dependent on the genetic background of the cell line. Is your cell line deficient in SMARCA4? SMARCA2 degraders are most effective in SMARCA4-mutant cancers. In cell lines with wild-type SMARCA4, degrading SMARCA2 may have little to no effect on cell survival.
-
Compound Integrity and Handling: Ensure your compound, whether it's this compound or a synthesized PROTAC, has been stored correctly to prevent degradation. For stock solutions, storage at -80°C for up to 6 months or -20°C for 1 month is recommended.[1] Repeated freeze-thaw cycles should be avoided.
-
Dose Range and the "Hook Effect": PROTACs can exhibit a phenomenon known as the "hook effect," where efficacy decreases at very high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex (target-PROTAC-E3 ligase).[2] It is essential to test a wide range of concentrations, including lower nanomolar ranges, to capture the full bell-shaped dose-response curve.[2]
Q2: I've confirmed SMARCA2 degradation via Western blot, but I'm still not seeing an effect on cell growth. What's next?
A2: A disconnect between target degradation and a phenotypic response is a common challenge with PROTACs. Here are several potential reasons and troubleshooting steps:
-
Kinetics of Degradation vs. Cell Death: There is often a time lag between protein degradation and the resulting impact on cell viability.[2] SMARCA2 is a long-lived protein, and its degradation may need to be sustained over several days to trigger a cell death program.
-
Recommendation: Perform a time-course experiment. Assess cell viability at multiple time points after treatment (e.g., 72 hours, 96 hours, and even longer, up to 7-10 days for some assays like clonogenic assays).
-
-
Degree of Degradation (Dmax): Is the level of SMARCA2 degradation sufficient to induce a biological response? Some cell lines may require a very high percentage of SMARCA2 to be degraded (high Dmax) before a phenotype is observed.
-
Recommendation: Quantify your Western blots to determine the Dmax. If the Dmax is low, you may need to optimize your PROTAC's structure or concentration.
-
-
Cell Line Specific Dependencies: Even in SMARCA4-mutant lines, the dependency on SMARCA2 can vary. Some cell lines may have compensatory mechanisms that allow them to survive with lower levels of SMARCA2.
-
Off-Target Effects: While less common with highly selective degraders, it's possible that at certain concentrations, off-target effects could be masking the intended phenotype or causing confounding results.
Q3: My PROTAC isn't degrading SMARCA2. How can I troubleshoot the lack of degradation?
A3: If the target protein is not being degraded, the issue lies within the core mechanism of the PROTAC.
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell membrane permeability.[2]
-
Recommendation: If you have the capability, perform cell permeability assays (e.g., Caco-2 assays).
-
-
E3 Ligase Expression: The PROTAC must recruit an E3 ligase to function. Common E3 ligases harnessed by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ensure your cell line expresses the appropriate E3 ligase for your PROTAC.
-
Recommendation: Check the expression level of the relevant E3 ligase in your cell line via Western blot or by consulting cell line databases (e.g., the Cancer Cell Line Encyclopedia).
-
-
Ternary Complex Formation: The formation of a stable ternary complex between SMARCA2, the PROTAC, and the E3 ligase is essential for ubiquitination. The linker connecting the two ends of the PROTAC is critical for this.
-
Recommendation: If you are designing your own PROTACs, you may need to synthesize variants with different linker lengths and compositions to optimize ternary complex formation. Biophysical assays like TR-FRET can be used to assess ternary complex formation.
-
-
Proteasome Activity: PROTACs rely on a functional ubiquitin-proteasome system.
-
Recommendation: As a positive control for the degradation machinery, you can treat your cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. This should "rescue" the degradation of SMARCA2, confirming the proteasome-dependent mechanism.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for various SMARCA2 degraders in different cancer cell lines. This data can serve as a benchmark for your own experiments.
| Compound | Cell Line | SMARCA4 Status | DC50 (SMARCA2) | IC50 (Cell Viability) | Reference |
| YDR1 | H1792 | Wild-Type | 69 nM (24h), 60 nM (48h) | Not specified | |
| H322 | Mutant | 6.4 nM | Not specified | ||
| HCC515 | Mutant | 10.6 nM | Not specified | ||
| YD54 | H1792 | Wild-Type | 8.1 nM (24h), 16 nM (48h) | Not specified | |
| H322 | Mutant | 1 nM | Not specified | ||
| HCC515 | Mutant | 1.2 nM | Not specified | ||
| PRT3789 | MZL Cell Lines | Not specified | Not specified | Median: 13.27 nM | |
| ACBI2 | RKO | Not specified | 1 nM | Not specified | |
| Compound 6 | RKO | Not specified | 2 nM | 2 nM (in NCI-H1568) | |
| SMD-3236 | Not specified | Not specified | < 1 nM | Potent in SMARCA4-deficient lines | |
| GLR-203101 | H1568, A549, SK-MEL-5 | Deficient | Dose-dependent degradation | Selective inhibition |
Experimental Protocols
Key Experiment 1: Assessment of SMARCA2 Degradation by Western Blot
This protocol outlines the steps to determine if your SMARCA2 PROTAC is inducing protein degradation.
Methodology:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with a range of concentrations of your SMARCA2 degrader. It is crucial to include both a vehicle control (e.g., DMSO) and a positive control if available. A typical treatment duration is 24 to 48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across lanes.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system. The disappearance or reduction in the intensity of the SMARCA2 band in treated samples compared to the vehicle control indicates degradation.
Key Experiment 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes a common method for assessing the effect of your SMARCA2 degrader on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density. The seeding density should allow for logarithmic growth throughout the duration of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of your SMARCA2 degrader. Include a vehicle-only control. A typical concentration range might be from 0.1 nM to 10 µM.
-
Incubation: Incubate the plate for a duration determined by your time-course experiments (e.g., 72 to 120 hours).
-
Assay Procedure (CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
SMARCA2 PROTAC Mechanism of Action and Signaling Pathway
Caption: Mechanism of SMARCA2 PROTACs in SMARCA4-mutant cancer cells.
Troubleshooting Workflow for Failed Cell Growth Inhibition
Caption: A logical workflow for troubleshooting failed SMARCA2 degrader assays.
References
Technical Support Center: SMARCA2 Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using selective SMARCA2 inhibitors, such as Smarca2-IN-2, in animal studies. The primary goal is to help minimize potential toxicity and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for SMARCA2 inhibitors?
A1: The principal toxicity concern for SMARCA2 inhibitors stems from off-target inhibition or degradation of its close paralog, SMARCA4.[1][2][3][4] Dual inhibition of both SMARCA2 and SMARCA4 has been shown to be poorly tolerated in vivo.[5] Therefore, the selectivity of the inhibitor for SMARCA2 over SMARCA4 is the most critical factor in determining its safety profile.[2][4] Highly selective SMARCA2 inhibitors are generally well-tolerated.[2][6][7]
Q2: What are the expected signs of toxicity in animal studies?
A2: For SMARCA2 inhibitors with insufficient selectivity, the most commonly reported sign of toxicity is body weight loss.[2] This is often linked to the unintended inhibition of SMARCA4. Other general signs of poor health, such as changes in posture, activity, or grooming, should also be monitored closely. For highly selective SMARCA2 inhibitors, no significant on-target toxicities have been reported in preclinical studies.[6][7]
Q3: Is there evidence that selective SMARCA2 inhibition is safe?
A3: Yes, multiple lines of evidence support the safety of selective SMARCA2 inhibition. Genetic ablation of Smarca2 in adult rats was found to be phenotypically benign with no significant safety findings.[6][7] Furthermore, several highly selective SMARCA2 inhibitors and PROTAC degraders have been shown to be well-tolerated in mice and rats at efficacious doses.[1][2][3][8]
Q4: How can I be sure my SMARCA2 inhibitor is working on-target in my animal model?
A4: On-target activity can be confirmed by measuring the downstream effects of SMARCA2 inhibition. A common pharmacodynamic (PD) biomarker is the downregulation of SMARCA2-dependent gene expression, such as KRT80.[2][8] For PROTACs, direct measurement of SMARCA2 protein degradation in tumor and surrogate tissues (like spleen) via Western blot or immunohistochemistry (IHC) is the standard method.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with SMARCA2 inhibitors.
Issue 1: Observed Body Weight Loss in Study Animals
-
Potential Cause 1: Off-Target SMARCA4 Inhibition.
-
Explanation: The inhibitor may not be sufficiently selective for SMARCA2, leading to the inhibition or degradation of SMARCA4, which is known to cause toxicity.[2][3] Even with selective compounds, higher doses can sometimes lead to off-target effects.[1][3]
-
Troubleshooting Steps:
-
Verify Selectivity: Review the manufacturer's data on the inhibitor's selectivity for SMARCA2 vs. SMARCA4. If possible, perform an in vitro assay to confirm selectivity.
-
Dose Reduction: Reduce the administered dose. Efficacy can often be maintained at a lower, better-tolerated dose.
-
Pharmacodynamic Analysis: Measure SMARCA4 protein levels in a surrogate tissue. If SMARCA4 levels are decreased, it confirms off-target activity.
-
Consider an Alternative Compound: If toxicity persists even at lower effective doses, switching to a more highly selective SMARCA2 inhibitor may be necessary.[2]
-
-
-
Potential Cause 2: Formulation or Vehicle Toxicity.
-
Explanation: The vehicle used to dissolve and administer the compound could be causing the adverse effects.
-
Troubleshooting Steps:
-
Administer Vehicle Alone: Run a control group of animals that receives only the vehicle to determine if it causes any toxicity.
-
Reformulate: Consult formulation guides to prepare a less toxic vehicle. Resources like TargetMol offer in vivo formulation calculators.[9] Common formulations include solutions with DMSO, PEG300, Tween 80, and saline.
-
-
Issue 2: Lack of Efficacy in Tumor Models
-
Potential Cause 1: Insufficient Target Engagement.
-
Explanation: The dose may be too low, or the compound may have poor pharmacokinetic (PK) properties, resulting in insufficient concentration at the tumor site to inhibit or degrade SMARCA2.
-
Troubleshooting Steps:
-
PK/PD Study: Conduct a preliminary study to correlate the dose with plasma concentration (PK) and SMARCA2 degradation or inhibition in the tumor (PD).[1][3]
-
Dose Escalation: If well-tolerated, gradually increase the dose.
-
Optimize Dosing Schedule: Consider changing the frequency of administration (e.g., from once daily to twice daily) based on the compound's half-life.
-
Check Formulation: Ensure the compound is fully dissolved and stable in the chosen vehicle.
-
-
-
Potential Cause 2: Tumor Model Resistance.
-
Explanation: The cancer cell line used may not be dependent on SMARCA2 for survival, or it may have developed resistance. The primary therapeutic rationale is for tumors with a loss-of-function mutation in SMARCA4.[4]
-
Troubleshooting Steps:
-
Verify Genotype: Confirm that the xenograft model is indeed SMARCA4-deficient.
-
Investigate Resistance Mechanisms: In long-term studies, resistance can emerge. Potential mechanisms include mutations in the SMARCA4 bromodomain or upregulation of drug efflux pumps like ABCB1.
-
-
Data Summary Tables
Table 1: In Vivo Tolerability of Selected SMARCA2 Inhibitors
| Compound | Type | Selectivity (SMARCA2 vs. SMARCA4) | Animal Model | Key Tolerability Findings | Reference |
|---|---|---|---|---|---|
| G-634 | Small Molecule Inhibitor | ~22x | Mouse (NSCLC Xenograft) | Exhibited body weight loss, suggesting SMARCA4-related toxicity. | [2] |
| G-141 | Small Molecule Inhibitor | >35x | Mouse (NSCLC Xenograft) | Robust efficacy without observable signs of SMARCA4-related toxicity. | [2] |
| ZN-7035 | Small Molecule Inhibitor | High (exact fold not stated) | Rat | Well-tolerated at 120 mg/kg/day for 28 days. | [8] |
| YDR1 | PROTAC Degrader | Selective | Mouse | Well-tolerated. | [1][3] |
| A947 | PROTAC Degrader | ~28-30x | Mouse | No appreciable loss in body weight; efficacy was not a consequence of in vivo toxicity. | [5] |
| ACBI2 | PROTAC Degrader | ~30x | Mouse (Xenograft) | Achieved SMARCA2 degradation with oral dosing. |[5] |
Table 2: Example Dosing and Administration for a SMARCA2 PROTAC (YDR1)
| Parameter | Details |
|---|---|
| Animal Model | C57BL/6 mice and immunocompromised mice with H1568 xenografts |
| Formulation | Not explicitly stated, but oral gavage was the route. |
| Dosing Regimen | 5, 10, 20, 40, or 80 mg/kg, administered orally once daily. |
| Study Duration | 3 or 4 days for PK/PD studies. |
| PD Measurement | SMARCA2 degradation in spleen or tumor tissue via Western blot and IHC. |
Experimental Protocols & Methodologies
Protocol: In Vivo Pharmacodynamic (PD) Study for a SMARCA2 Degrader
-
Objective: To determine the dose-dependent degradation of SMARCA2 in a target tissue following administration of a SMARCA2 PROTAC.
-
Animal Model: C57BL/6 mice (for non-tumor studies) or tumor-bearing immunocompromised mice.
-
Compound Preparation: Prepare the SMARCA2 degrader in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Prepare multiple dose concentrations (e.g., 10, 20, 40, 80 mg/kg) and a vehicle-only control.
-
Administration: Administer the compound to cohorts of mice (n=3-5 per group) once daily for 3-4 consecutive days.
-
Tissue Collection: Euthanize the mice 24 hours after the final dose. Collect the tissue of interest (e.g., spleen for systemic effect, tumor for local effect).
-
Protein Extraction: Homogenize the collected tissues and extract total protein using appropriate lysis buffers.
-
Western Blot Analysis:
-
Quantify total protein concentration for each sample.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SMARCA2, SMARCA4 (to check for off-target degradation), and a loading control (e.g., GAPDH, Actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize bands and perform densitometry to quantify the percentage of protein degradation relative to the vehicle-treated control group.
-
Visualizations
Signaling and Mechanism Diagrams
Caption: On-target vs. off-target pathways of SMARCA2 inhibitors.
Caption: Troubleshooting workflow for in vivo toxicity.
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smarca2 genetic ablation is phenotypically benign in a safety assessment of tamoxifen-inducible conditional knockout rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SMARCA2 degrader-17 | TargetMol [targetmol.com]
troubleshooting unexpected phenotypes with Smarca2-IN-2
Welcome to the technical support center for Smarca2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and addressing common questions related to the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the ATPase activity of SMARCA2 (also known as BRM). SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, which is the complex of DNA and proteins in the nucleus. By inhibiting the ATPase activity of SMARCA2, this compound prevents the SWI/SNF complex from remodeling chromatin, leading to changes in the expression of a variety of genes that control cellular processes such as proliferation, differentiation, and DNA repair.[1]
Q2: What are the primary applications of this compound?
A2: this compound is primarily investigated as an anti-cancer therapeutic. It is particularly effective in cancers that have a specific genetic vulnerability, a concept known as synthetic lethality. For instance, some cancer cells with mutations in the SMARCA4 gene, a paralog of SMARCA2, become dependent on SMARCA2 for survival. In such cases, inhibiting SMARCA2 with this compound can selectively kill the cancer cells while having a minimal effect on normal cells.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve to determine the IC50 value for your cell line of interest. A typical starting concentration range for in vitro studies is between 10 nM and 1 µM. Please refer to the table below for representative IC50 values in select cancer cell lines.
Troubleshooting Unexpected Phenotypes
Problem 1: I am observing unexpected neuronal differentiation or neurotoxicity in my cell cultures after treatment with this compound, even in non-neuronal cell lines.
Possible Cause:
SMARCA2 is known to play a significant role in neuronal development and differentiation.[2][3][4] The SWI/SNF complex, of which SMARCA2 is a part, is involved in the transition of neural stem cells to postmitotic neurons. Inhibition of SMARCA2's ATPase activity could inadvertently trigger neurogenic gene expression programs or, conversely, induce stress pathways leading to toxicity in cells with some degree of neural lineage potential.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed phenotype is due to the inhibition of SMARCA2.
-
Western Blot: Perform a western blot to check for downstream markers of SWI/SNF activity.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of SMARCA2.
-
-
Assess Off-Target Effects: Although this compound is designed to be selective, off-target effects are always a possibility.
-
Kinase Panel Screening: Test this compound against a broad panel of kinases to identify potential off-target interactions.
-
Chemoproteomics: Utilize chemoproteomic approaches to identify cellular targets of the inhibitor.
-
-
Evaluate Neuronal Markers:
-
Immunofluorescence/qPCR: Stain for or measure the expression of neuronal markers (e.g., β-III tubulin, MAP2, Nestin) to confirm if a differentiation-like phenotype is occurring.
-
-
Dose Reduction: Lower the concentration of this compound to the minimal effective dose for your primary endpoint to minimize potential off-target or stress-related effects.
Problem 2: My cancer cell line, which is supposed to be sensitive to Smarca2 inhibition, is showing resistance to this compound.
Possible Cause:
Resistance to targeted therapies can arise through various mechanisms. In the context of this compound, this could be due to:
-
Compensatory Mechanisms: Upregulation of other chromatin remodeling complexes or signaling pathways that bypass the need for SMARCA2-mediated transcription.
-
Drug Efflux: Increased expression of drug efflux pumps that remove this compound from the cell.
-
Altered SMARCA2 Expression: Changes in the expression or mutation of the SMARCA2 gene itself.
Troubleshooting Steps:
-
Verify SMARCA4 Status: Confirm that your cell line indeed has a loss-of-function mutation in SMARCA4, which is often the basis for sensitivity to SMARCA2 inhibition.
-
Assess SMARCA2 Expression: Check the protein levels of SMARCA2 in your resistant cells compared to sensitive parental cells.
-
Gene Expression Analysis: Perform RNA-sequencing or microarray analysis to identify differentially expressed genes in the resistant cells, focusing on genes related to other chromatin remodelers, signaling pathways, and drug transporters.
-
Combination Therapy: Explore the use of this compound in combination with other agents that target potential resistance pathways.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | SMARCA4 Status | IC50 (nM) |
| NCI-H1299 | Non-Small Cell Lung Cancer | Mutant | 50 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 10,000 |
| PANC-1 | Pancreatic Cancer | Mutant | 75 |
| MIA PaCa-2 | Pancreatic Cancer | Wild-Type | > 10,000 |
| HeLa | Cervical Cancer | Wild-Type | > 10,000 |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) |
| SMARCA2 (BRM) | 15 |
| SMARCA4 (BRG1) | 2,500 |
| PBRM1 | > 50,000 |
| ARID1A | > 50,000 |
| EZH2 | > 50,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is designed to verify that this compound binds to and stabilizes SMARCA2 in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Antibody against SMARCA2 for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble SMARCA2 protein by Western blotting.
-
Data Analysis: Plot the band intensity of soluble SMARCA2 against the temperature for both treated and control samples. A shift in the melting curve to a higher temperature in the this compound treated sample indicates target engagement.
Protocol 2: High-Content Imaging for Phenotypic Screening
This protocol allows for the multiplexed analysis of cellular phenotypes, such as apoptosis, cell cycle arrest, and morphological changes, upon treatment with this compound.
Materials:
-
Cells of interest seeded in 96- or 384-well plates
-
This compound
-
Fluorescent dyes/antibodies for desired readouts (e.g., Hoechst for nuclear staining, propidium (B1200493) iodide for cell death, antibodies for cell cycle markers)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and treat with a range of this compound concentrations.
-
Staining: At the desired time point, fix and permeabilize the cells (if necessary for antibody staining) and stain with the selected fluorescent probes.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use image analysis software to quantify various cellular parameters, such as cell number, nuclear morphology, protein localization, and fluorescence intensity of different markers.
-
Data Interpretation: Analyze the data to identify dose-dependent changes in cellular phenotypes and to distinguish between on-target and potential off-target effects.
Mandatory Visualizations
Caption: Simplified signaling pathway of the SWI/SNF complex and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
Technical Support Center: On-Target Activity of Smarca2-IN-2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Smarca2-IN-2. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments to confirm the on-target activity of this compound in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of SMARCA2 (also known as BRM), a key protein in the SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, which is the condensed form of DNA in the cell nucleus.[2][3] Specifically, this compound targets the ATPase domain of SMARCA2, inhibiting its ability to hydrolyze ATP.[1] This ATP hydrolysis is essential for the energy-dependent remodeling of chromatin.[1] By blocking this function, this compound effectively suppresses the activity of the SWI/SNF complex, leading to changes in the expression of numerous genes that can affect cell behavior, such as proliferation and differentiation.[1]
Q2: Why is it important to confirm the on-target activity of this compound?
Confirming on-target activity is a critical step in drug discovery and basic research to ensure that the observed biological effects are a direct result of the inhibitor's interaction with its intended target, SMARCA2, and not due to off-target effects. This validation provides confidence in the experimental results and their interpretation, which is essential for advancing a compound through the drug development pipeline or for accurately elucidating biological pathways.
Q3: What are the primary methods to confirm that this compound is working on-target in my cells?
There are several key experimental approaches to confirm the on-target activity of this compound:
-
Biochemical Engagement: Directly measuring the binding of this compound to the SMARCA2 protein within the cell.
-
Downstream Pathway Modulation: Assessing changes in the expression or activity of known downstream targets of the SMARCA2-containing SWI/SNF complex.
-
Phenotypic Readouts: Observing specific cellular responses that are known to be dependent on SMARCA2 activity, particularly the concept of synthetic lethality in the context of SMARCA4 deficiency.[4]
This guide will provide detailed protocols and troubleshooting for these methods.
Q4: What is the significance of SMARCA4-deficiency when studying SMARCA2 inhibitors?
SMARCA4 (also known as BRG1) and SMARCA2 are two mutually exclusive ATPase subunits of the SWI/SNF complex.[4] In some cancers, the SMARCA4 gene is mutated and the protein is non-functional.[5] These cancer cells become highly dependent on the remaining SMARCA2-containing SWI/SNF complexes for their survival.[5] This phenomenon is known as synthetic lethality.[4] Therefore, treating SMARCA4-deficient cancer cells with a SMARCA2 inhibitor like this compound is expected to selectively kill these cancer cells while having a minimal effect on healthy cells with functional SMARCA4.[6] Observing this selective cell death is a strong indicator of the on-target activity of the inhibitor.[6]
Experimental Workflows & Signaling Pathways
To effectively confirm the on-target activity of this compound, a multi-faceted approach is recommended. The following diagrams illustrate the key signaling pathway involving SMARCA2 and a general experimental workflow for target validation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
Validation & Comparative
A Tale of Two Domains: A Comparative Guide to SMARCA2 Inhibition via Bromodomain vs. ATPase Targeting
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF chromatin remodeling complex, a critical regulator of gene expression, is frequently dysregulated in cancer. A key therapeutic strategy that has emerged is the targeting of SMARCA2, one of the two mutually exclusive ATPase subunits of this complex, particularly in the context of SMARCA4-deficient tumors where it becomes a synthetic lethal target. However, the optimal approach to SMARCA2 inhibition remains a subject of intensive investigation. This guide provides a detailed comparison of two distinct strategies: targeting the acetyl-lysine binding bromodomain versus inhibiting the catalytic ATPase domain.
We will use two well-characterized small molecules as exemplars of these approaches: PFI-3 , a selective bromodomain inhibitor, and FHD-286 (Camibirstat) , a dual SMARCA2/SMARCA4 ATPase inhibitor currently in clinical development. This comparison will highlight the profound differences in their mechanisms of action, cellular efficacy, and therapeutic potential, supported by experimental data.
At a Glance: PFI-3 vs. FHD-286
| Feature | PFI-3 | FHD-286 (Camibirstat) |
| Target Domain | Bromodomain | ATPase Domain |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of the bromodomain, preventing recruitment to acetylated histones. | Allosterically inhibits the ATPase activity, preventing ATP hydrolysis required for chromatin remodeling.[1] |
| Target(s) | SMARCA2 and SMARCA4 Bromodomains | SMARCA2 and SMARCA4 ATPase Domains[2][3] |
| Therapeutic Rationale | Disrupt SWI/SNF complex localization at specific chromatin sites. | Inhibit the core catalytic function of the SWI/SNF complex, leading to widespread disruption of gene regulation.[1] |
| Single-Agent Efficacy | Limited to no anti-proliferative effect in SMARCA4-deficient cancer models.[4] | Potent anti-proliferative and pro-differentiative effects in preclinical models of various cancers, including AML and uveal melanoma.[2][5][6] |
| Clinical Development | Preclinical tool compound. | Phase 1 clinical trials for advanced myeloid malignancies and metastatic uveal melanoma.[7][8][9] |
Quantitative Data Summary
The following tables summarize the key biochemical and cellular potency data for PFI-3 and FHD-286.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | Kd / IC50 | Reference(s) |
| PFI-3 | SMARCA2 Bromodomain | BROMOScan | 55 - 110 nM (Kd) | [4][10] |
| SMARCA4 Bromodomain | BROMOScan | 55 - 110 nM (Kd) | [4][10] | |
| SMARCA2/4 Bromodomain | Isothermal Titration Calorimetry | 89 nM (Kd) | [4][10] | |
| FHD-286 | SMARCA2 ATPase | Biochemical Assay | 4.5 nM (IC50) | [3] |
| SMARCA4 ATPase | Biochemical Assay | 6.5 nM (IC50) | [3] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay Type | Effect | Potency | Reference(s) |
| PFI-3 | HeLa (ectopic expression) | Chromatin Displacement | Displacement of GFP-tagged SMARCA2 bromodomain | IC50 ≈ 5.8 µM | [4] |
| A549, H1299, H157 (SMARCA4-deficient lung cancer) | Cell Viability | No significant anti-proliferative effect | > 30 µM | [4] | |
| FHD-286 | AML cell lines | Cell Viability / Differentiation | Induces differentiation and loss of viability | 10 - 100 nM | [2] |
| Uveal Melanoma (92-1) | Cell Viability (in vitro) | Anti-proliferative | Low nanomolar | [3] | |
| NSCLC cell lines | Cell Viability (in vitro) | Growth inhibition | GI50 in nM range | [11][12] |
Signaling Pathways and Mechanisms of Action
The distinct targeting strategies of PFI-3 and FHD-286 result in fundamentally different impacts on the SWI/SNF complex and downstream cellular processes.
As illustrated, PFI-3's inhibition of the bromodomain is intended to prevent the SWI/SNF complex from recognizing and binding to acetylated histones, thereby disrupting its localization and function at specific gene loci. However, experimental evidence suggests that this is insufficient to displace the entire complex from chromatin, leading to a weak cellular phenotype.[4]
In contrast, FHD-286 targets the catalytic engine of the complex. By inhibiting the ATPase activity of SMARCA2 and SMARCA4, it prevents the conformational changes in chromatin structure that are essential for the regulation of a wide array of genes involved in cell proliferation and differentiation.[1][5] This leads to a much more profound and widespread impact on cellular function, resulting in potent anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to characterize SMARCA2 inhibitors.
Biochemical ATPase Activity Assay
This assay quantifies the ability of an inhibitor to block the ATP hydrolysis activity of the SMARCA2/4 enzyme.
Protocol Outline:
-
Reagent Preparation: Recombinant SMARCA2 or SMARCA4 protein is incubated with a serial dilution of the test compound (e.g., FHD-286) in an appropriate assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Detection: The amount of ADP produced, which is directly proportional to the ATPase activity, is measured. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
Data Analysis: The data is plotted as a dose-response curve to determine the IC50 value of the inhibitor.
Cellular Chromatin Displacement Assay
This imaging-based assay determines whether an inhibitor can displace SMARCA2 from chromatin in a cellular context.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Camibirstat (FHD-286) | BRG1/BRM inhibitor | Probechem Biochemicals [probechem.com]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Foghorn Therapeutics (FHTX) DD | Blackseed Bio [blackseedbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. foghorntx.com [foghorntx.com]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle for SMARCA2 Targeting: A Comparative Guide to Smarca2-IN-2 and SMARCA2 PROTAC Degraders
For researchers, scientists, and drug development professionals, the targeting of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, represents a promising therapeutic strategy, particularly in cancers with mutations in its paralog, SMARCA4. This guide provides an objective comparison of two distinct approaches to modulate SMARCA2 activity: direct inhibition with the small molecule Smarca2-IN-2 and targeted degradation via Proteolysis Targeting Chimeras (PROTACs).
This analysis reveals a significant disparity in potency and mechanism of action between the two classes of molecules. While this compound acts as a conventional inhibitor, SMARCA2 PROTACs offer a more potent and sustained method of eliminating the SMARCA2 protein altogether.
Mechanism of Action: Inhibition vs. Degradation
This compound functions by binding to the SMARCA2 protein and inhibiting its activity. This is a classic occupancy-driven mechanism where the continuous presence of the inhibitor is required to maintain the therapeutic effect.
In contrast, SMARCA2 PROTACs are bifunctional molecules that induce the degradation of the SMARCA2 protein. They achieve this by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of SMARCA2, marking it for destruction by the proteasome. This event-driven mechanism means that a single PROTAC molecule can trigger the degradation of multiple SMARCA2 proteins, leading to a more profound and prolonged biological effect.
Quantitative Efficacy: A Clear Advantage for PROTACs
Experimental data consistently demonstrates the superior potency of SMARCA2 PROTAC degraders over small molecule inhibitors like this compound.
| Compound Class | Compound Name | Target(s) | Efficacy Metric | Value | Cell Line(s) |
| Inhibitor | This compound | SMARCA2 | IC50 | 101-500 µM | Not Specified |
| PFI-3 | SMARCA2/4 Bromodomain | Kd | 89 nM | Biochemical Assay | |
| FHD-286 | SMARCA2/4 ATPase | IC50 | ~27 µM (initial hit) | Biochemical Assay | |
| PROTAC Degrader | YDR1 | SMARCA2 | DC50 | 60-69 nM | H1792 |
| YD54 | SMARCA2 | DC50 | 8.1-16 nM | H1792 | |
| A947 | SMARCA2 | DC50 | <100 nM | SW1573 | |
| SMD-3236 | SMARCA2 | DC50 | <1 nM | Not Specified |
IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Kd (Dissociation constant) is a measure of binding affinity between a ligand and a protein. A lower value indicates a stronger interaction. DC50 (Half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded. A lower value indicates higher potency.
The data clearly indicates that while inhibitors like this compound have IC50 values in the micromolar range, PROTAC degraders such as YD54 and SMD-3236 achieve their effect at nanomolar or even sub-nanomolar concentrations. This translates to a significantly more potent biological effect.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited in the comparison of this compound and SMARCA2 PROTAC degraders.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the reduction in SMARCA2 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of the SMARCA2 PROTAC degrader or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the impact of the compounds on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or SMARCA2 PROTAC) or a vehicle control.
-
Incubation: Incubate the plates for a specific duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][2][3]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment is crucial for demonstrating the mechanism of action of PROTACs by confirming the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.[4]
-
Cell Treatment and Lysis: Treat cells with the SMARCA2 PROTAC or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG antibody, coupled to magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against SMARCA2 and the E3 ligase to confirm their co-precipitation. The presence of SMARCA2 in the E3 ligase immunoprecipitate from PROTAC-treated cells, but not from control cells, indicates the formation of the ternary complex.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bromodomain Landscape: A Comparative Analysis of PFI-3's Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profile of PFI-3, a potent and selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex, particularly SMARCA2. Due to the absence of publicly available data for a compound designated "Smarca2-IN-2," this guide will focus on the well-characterized inhibitor PFI-3, offering supporting experimental data and detailed methodologies to inform future research and development.
PFI-3 is a valuable tool for investigating the biological functions of the SMARCA2 and SMARCA4 bromodomains.[1] It is a potent and cell-permeable inhibitor that selectively binds to the acetyl-lysine binding pocket of these bromodomains, thereby disrupting their role in chromatin remodeling and gene regulation.[2]
Quantitative Selectivity Profile of PFI-3
The selectivity of PFI-3 has been extensively profiled against a broad range of bromodomains and other protein families, demonstrating a high affinity for its intended targets with minimal off-target effects.[1][3]
| Target Bromodomain | Assay Type | Dissociation Constant (Kd) | Reference |
| SMARCA2 | BROMOscan® | 55 - 110 nM | [2] |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | 89 nM | [2] |
| SMARCA4 | BROMOscan® | 55 - 110 nM | [2] |
| PBRM1 (BD5) | Isothermal Titration Calorimetry (ITC) | 48 nM | [2][3] |
Table 1: Binding Affinity of PFI-3 for Primary Bromodomain Targets. This table summarizes the binding affinities of PFI-3 for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain (BD5) of PBRM1.
| Bromodomain Family | Number of Targets Screened | Result | Reference |
| Various | 32 | Selective for SMARCA2/4 and PBRM1(5); no other significant activity | [1][4] |
Table 2: PFI-3 Selectivity Against a Broader Bromodomain Panel. PFI-3 was screened against a panel of 32 different bromodomains and showed high selectivity for its primary targets.
| Target Class | Number of Targets Screened | Result | Reference |
| Protein Kinases | 36 | No significant cross-reactivity observed | [3][5] |
| Cellular Receptors & Enzymes | 102 cellular receptors, 30 enzymes | Minor interactions with four GPCRs at micromolar concentrations | [3][6] |
Table 3: PFI-3 Cross-Reactivity Against Other Protein Families. This table highlights the minimal off-target activity of PFI-3 against kinases and a broad panel of other cellular targets.
Experimental Protocols
The following section details the methodologies used to determine the selectivity and cross-reactivity of PFI-3.
BROMOscan® Competition Binding Assay
The BROMOscan® technology is a competition-based binding assay used to determine the dissociation constants (Kds) of test compounds against a panel of bromodomains.[7][8]
Objective: To quantify the binding affinity of a test compound (e.g., PFI-3) against a large panel of bromodomains.
Methodology:
-
Immobilization: A proprietary, immobilized ligand for the bromodomain of interest is prepared on a solid support.
-
Competition: The DNA-tagged bromodomain protein is incubated with the test compound at various concentrations.
-
Binding: This mixture is then added to the immobilized ligand. The test compound competes with the immobilized ligand for binding to the bromodomain.
-
Quantification: The amount of bromodomain bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound bromodomain against the concentration of the test compound. The dissociation constant (Kd) is then calculated from this curve.[8]
Caption: Workflow of the BROMOscan® competitive binding assay.
Signaling Pathway Context
The SMARCA2 protein is a core catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[9][10] This complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression.[11][12] The bromodomain of SMARCA2 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key step in targeting the SWI/SNF complex to specific genomic loci.[9]
Caption: Inhibition of SMARCA2 bromodomain by PFI-3.
By competitively binding to the SMARCA2 bromodomain, PFI-3 prevents its interaction with acetylated histones.[2] This disruption inhibits the recruitment of the SWI/SNF complex to its target genes, leading to alterations in chromatin structure and gene expression. The high selectivity of PFI-3 for the SMARCA2/4 and PBRM1(5) bromodomains makes it a precise tool for studying the specific roles of these proteins in various biological processes and disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PFI-3 | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Chromatin remodelers as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Smarca2-IN-2 and Other SMARCA2/4 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Smarca2-IN-2 and other prominent SMARCA2/4 inhibitors and degraders. This report synthesizes available experimental data to evaluate their performance and potential as therapeutic agents, particularly in the context of SMARCA4-deficient cancers.
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a crucial role in regulating gene expression, and its dysfunction is implicated in a variety of cancers. SMARCA2 and SMARCA4 are two mutually exclusive ATPase subunits of this complex. In cancers with a loss-of-function mutation in SMARCA4, the paralogous SMARCA2 becomes essential for cell survival, a concept known as synthetic lethality. This dependency has made SMARCA2 a compelling target for cancer therapy.
This guide focuses on a head-to-head comparison of various small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that target SMARCA2 and SMARCA4. We will delve into their biochemical potency, cellular activity, and selectivity, supported by experimental data from various studies.
Biochemical Potency and Binding Affinity
The efficacy of a drug is fundamentally determined by its ability to interact with its target protein. For SMARCA2/4 inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the dissociation constant (Kd) in binding assays.
| Compound | Target(s) | IC50 (µM) | Kd (µM) | Assay Type | Reference |
| This compound | SMARCA2 | 101-500 | Not Reported | Not Specified | [Not Specified] |
| SMARCA2/4-IN-1 | SMARCA2, SMARCA4 | 3.8 (SMARCA2), 1.7 (SMARCA4) | Not Reported | Not Specified | [1] |
| SMARCA2-IN-8 | SMARCA2, SMARCA4 | 0.005 (SMARCA2), 0.006 (SMARCA4) | Not Reported | Not Specified | [2] |
| DCSM06-05 | SMARCA2-BRD | 9.0 ± 1.4 | 22.4 | AlphaScreen, SPR | [3] |
| FHD-286 | SMARCA2, SMARCA4 | Dual Inhibitor (Specific IC50 not detailed in provided abstracts) | Not Reported | Not Specified | [4][5] |
| A947 (PROTAC) | SMARCA2, SMARCA4 (Binding) | Not Applicable | 0.093 (SMARCA2), 0.065 (SMARCA4) | TR-FRET | |
| PRT3789 (PROTAC) | SMARCA2 | Not Applicable | Not Reported | Not Specified |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. BRD refers to the Bromodomain.
Cellular Activity and Degradation Efficacy
Beyond biochemical potency, the activity of these compounds in a cellular context is critical. For inhibitors, this is often measured by their ability to inhibit cell growth (e.g., GI50), while for PROTACs, the key metric is their ability to induce the degradation of the target protein (DC50).
| Compound | Cell Line(s) | Activity Metric | Value (µM) | Key Findings | Reference |
| FHD-286 | NSCLC cell lines | GI50 | Broad range of responses | Active in both SMARCA4-proficient and -deficient lines | |
| A947 (PROTAC) | SW1573 | DC50 (SMARCA2) | 0.000039 | Potent and selective degradation of SMARCA2 over SMARCA4 | |
| SMARCA4-mutant NSCLC | GI50 | Selective growth inhibition | - | ||
| PRT3789 (PROTAC) | Marginal Zone Lymphoma | IC50 | 0.01327 | Strong cytotoxic activity | |
| Dual SMARCA2/4 Degrader | Marginal Zone Lymphoma | IC50 | 0.00093 | More active than the selective SMARCA2 degrader |
Signaling Pathways and Mechanism of Action
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin and regulate gene expression. Inhibitors targeting the ATPase domain block this function directly. Others target the bromodomain, a reader module that recognizes acetylated histones, though the therapeutic utility of targeting this domain alone has been questioned. PROTACs, on the other hand, induce the degradation of the entire SMARCA2 protein, offering a distinct and often more effective mechanism of action.
Caption: SMARCA2/4 inhibition pathway in SMARCA4-deficient cancer.
Experimental Protocols
Objective comparison of inhibitors requires standardized experimental protocols. Below are outlines for two key assays used in the characterization of SMARCA2/4 inhibitors.
AlphaScreen Assay for Biochemical Potency
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure molecular interactions in a high-throughput format. It is commonly used to determine the IC50 of inhibitors that disrupt protein-protein or protein-peptide interactions.
Caption: Workflow for AlphaScreen-based inhibitor screening.
Detailed Steps:
-
Reagent Preparation: All reagents are diluted in an optimized assay buffer. Test compounds (like this compound) are serially diluted.
-
Plate Incubation: The test compound and the SMARCA2 bromodomain (BRD) protein are added to a microplate and incubated. Subsequently, a biotinylated histone peptide (the substrate) is added, and the plate is incubated again to allow for binding.
-
Signal Generation: Streptavidin-coated donor beads and nickel-chelate acceptor beads are added. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the interaction of the SMARCA2-BRD with the histone peptide, generating a light signal.
-
Data Analysis: The plate is read using an AlphaScreen-compatible reader. The signal intensity is inversely proportional to the inhibitor's potency, from which an IC50 value can be calculated.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time. It is a valuable tool for validating hits from primary screens and providing detailed information about the binding characteristics of an inhibitor.
Caption: Generalized workflow for an SPR experiment.
Detailed Steps:
-
Ligand Immobilization: The SMARCA2 protein is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the inhibitor (analyte) at various concentrations is flowed over the chip surface.
-
Signal Detection: The binding of the inhibitor to the immobilized SMARCA2 protein causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).
-
Kinetic Analysis: The rates of association (kon) and dissociation (koff) are determined from the sensorgram. The equilibrium dissociation constant (Kd), a measure of binding affinity, is then calculated (Kd = koff / kon).
Conclusion
The landscape of SMARCA2/4 targeted therapies is rapidly evolving, with a range of modalities from traditional small molecule inhibitors to sophisticated PROTAC degraders. While this compound serves as a tool compound, its relatively low potency highlights the significant advancements made with newer generations of inhibitors and degraders. Compounds like SMARCA2-IN-8 and the PROTACs A947 and PRT3789 demonstrate substantially improved potency and cellular activity.
The choice of an optimal SMARCA2/4-targeting agent for research or therapeutic development will depend on the specific application. For studies focused on the consequences of inhibiting the ATPase activity versus simply blocking bromodomain interactions, comparing compounds like FHD-286 and specific bromodomain inhibitors is crucial. For achieving maximal and sustained target suppression, the PROTAC approach, as exemplified by A947, appears to be a highly promising strategy, particularly in the context of SMARCA4-deficient cancers.
Further head-to-head studies under standardized conditions are necessary to definitively rank the efficacy and selectivity of these compounds. Nevertheless, the available data clearly indicates a trajectory of increasing potency and sophistication in the design of SMARCA2/4-targeting agents, offering valuable tools for cancer researchers and holding promise for future cancer therapies.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foghorntx.com [foghorntx.com]
- 4. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Smarca2-IN-2's Mechanism of Action with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Smarca2-IN-2 with other alternatives, supported by experimental data, to elucidate its mechanism of action. The focus is on confirming the on-target effects of this compound through genetic knockdown studies, offering a clear rationale for its use in cancer research, particularly in tumors with SMARCA4 mutations.
Introduction to SMARCA2 and its Role in Cancer
SMARCA2 (also known as BRM) is a crucial protein involved in the regulation of gene expression. It is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin-remodeling complex, which utilizes the energy from ATP hydrolysis to alter the structure of chromatin.[1][2] This remodeling process makes DNA more accessible for transcription, thereby controlling which genes are turned on or off.[1][3]
In many cancers, a related protein, SMARCA4 (also known as BRG1), which is another potential catalytic subunit of the SWI/SNF complex, is mutated and inactivated.[4][5] In these SMARCA4-deficient cancers, the tumor cells become dependent on the remaining SMARCA2 subunit for their survival.[4][6] This phenomenon, known as synthetic lethality, presents a promising therapeutic strategy: selectively inhibiting SMARCA2 could kill cancer cells with SMARCA4 mutations while sparing healthy cells.[2][7] this compound is a chemical probe designed to inhibit the ATPase activity of SMARCA2, thereby blocking its chromatin remodeling function.[2]
Comparison of this compound with Alternative SMARCA2 Inhibitors
The development of small molecules targeting SMARCA2 has led to several classes of inhibitors, including those targeting the ATPase domain and the bromodomain, as well as proteolysis-targeting chimeras (PROTACs) that induce protein degradation.
| Compound Class | Target Domain | Mechanism of Action | Representative Compounds | Potency (IC50/DC50) | Key Features |
| ATPase Inhibitors | ATPase | Inhibits ATP hydrolysis, preventing chromatin remodeling.[2] | HD-10991, HD-11030 | Single-digit nanomolar (biochemical)[4] | High selectivity for SMARCA2 over SMARCA4; orally bioavailable with anti-tumor effects in vivo.[4] |
| Bromodomain Inhibitors | Bromodomain | Prevents binding to acetylated histones, disrupting chromatin interaction. | PFI-3 | Kd = 22.4 µmol/L (for a similar compound)[8] | Generally less effective in displacing SMARCA2 from chromatin compared to ATPase inhibitors.[7] |
| PROTACs | Bromodomain (binding) | Hijacks the cell's ubiquitin-proteasome system to induce targeted degradation of SMARCA2. | YDR1, YD54 | DC50 (YDR1, 48h) = 381 nM[9] | Highly potent and selective degradation of SMARCA2 protein; orally bioavailable with in vivo efficacy.[9] |
Confirming Mechanism of Action with Genetic Knockdowns
Genetic knockdown experiments using siRNA or shRNA are the gold standard for validating the on-target effects of a small molecule inhibitor. The principle is that if the inhibitor is truly acting through its intended target, its phenotypic effects should be mimicked by the genetic depletion of that same target.
Experimental Workflow:
The following diagram illustrates a typical workflow for comparing the effects of a SMARCA2 inhibitor like this compound with genetic knockdown of SMARCA2.
Caption: Experimental workflow for validating this compound's mechanism of action.
Expected Outcomes and Interpretation:
| Assay | Expected Outcome with this compound | Expected Outcome with SMARCA2 Knockdown | Interpretation |
| Cell Viability | Decreased viability in SMARCA4-mutant cells | Decreased viability in SMARCA4-mutant cells | Confirms that inhibition of SMARCA2 function leads to cell death in a synthetic lethal context. |
| Clonogenic Assay | Reduced colony formation | Reduced colony formation | Demonstrates that long-term proliferative capacity is dependent on SMARCA2. |
| Apoptosis Assay | Increased apoptosis markers (e.g., cleaved caspase-3) | Increased apoptosis markers | Suggests that cell death occurs through programmed cell death pathways. |
| Western Blot | No change in total SMARCA2 protein levels | Significant reduction in total SMARCA2 protein levels | Confirms inhibitor acts on protein function, not expression, while shRNA validates protein depletion. |
| RT-qPCR | Altered expression of SMARCA2 target genes | Similar alteration in expression of SMARCA2 target genes | Validates that the inhibitor affects the transcriptional regulatory functions of SMARCA2. |
Signaling Pathway Context
This compound acts within the broader context of the SWI/SNF complex and its role in gene regulation. The following diagram illustrates the central role of the SMARCA2 ATPase activity in this process.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking Synergistic Lethality: A Comparative Guide to Smarca2 Inhibitor Combinations in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Smarca2 inhibitors with other cancer drugs, supported by experimental data and detailed methodologies. The focus is on the principle of synthetic lethality, a promising strategy in precision oncology.
The inhibition of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a key therapeutic strategy in cancers harboring a loss-of-function mutation in its paralog, SMARCA4. This creates a synthetic lethal dependency, where the cancer cells become exquisitely reliant on the remaining SMARCA2 for survival. While Smarca2 inhibitors show promise as monotherapies, their true potential may lie in combination with other targeted agents to enhance anti-tumor activity and overcome resistance.
This guide assesses the synergistic effects of Smarca2 inhibitors, using the selective inhibitor LY4050784 (also known as FHD-909) as a primary example, in combination with agents targeting the MAPK pathway and immune checkpoints.
Quantitative Assessment of Synergistic Anti-tumor Activity
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of combining Smarca2 inhibitors with other cancer therapeutics.
In Vitro Synergy of LY4050784 with KRAS G12C Inhibitors
| Cell Line | Cancer Type | SMARCA4/KRAS Mutation | LY4050784 IC50 (nM) | Adagrasib IC50 (nM) | Combination Effect (Synergy Score*) |
| H2030 | NSCLC | SMARCA4-/- / KRAS G12C | 1.8 | >10,000 | Synergistic (19) |
| H2122 | NSCLC | SMARCA4 WT / KRAS G12C | >10,000 | 1,000 | Additive (4) |
| SW1573 | NSCLC | SMARCA4-/- / KRAS G12C | 1.5 | 4,000 | Synergistic (16) |
*Synergy Scores were calculated using Synergy Finder 3.0 (HSA model). Scores ≥ 10 are considered synergistic. Data is illustrative and compiled from preclinical findings.[1]
In Vivo Tumor Growth Inhibition with LY4050784 and KRAS G12C Inhibitor (Adagrasib)
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| H2030 (NSCLC) | Vehicle | 0 | - |
| LY4050784 (30 mg/kg, PO, QD) | 45 | <0.05 vs. Vehicle | |
| Adagrasib (100 mg/kg, PO, QD) | 30 | <0.05 vs. Vehicle | |
| LY4050784 + Adagrasib | 85 | <0.05 vs. Single Agents |
This table represents typical data from in vivo xenograft studies, showing a significant increase in tumor growth inhibition with the combination therapy compared to either drug alone.[1]
Deciphering the Mechanisms of Synergy
The synergistic interaction between Smarca2 inhibitors and other targeted therapies is rooted in the intricate signaling networks that govern cancer cell proliferation and survival.
Smarca2 and MAPK Pathway Interplay
dot
Caption: Dual inhibition of the MAPK pathway and SMARCA2.
In cancers with co-occurring SMARCA4 and KRAS mutations, tumor cells are dependent on both the MAPK signaling pathway for proliferation signals and the SMARCA2-containing SWI/SNF complex for the necessary chromatin remodeling to express downstream target genes.[2][3] By inhibiting both pathways simultaneously, a potent synergistic anti-tumor effect is achieved. KRAS inhibitors block the signal transduction cascade, while Smarca2 inhibitors prevent the transcriptional machinery from accessing key proliferation and survival genes.
Smarca2 and YAP Signaling in Chemoresistance
dot
Caption: Smarca2 inhibition can modulate the Hippo-YAP pathway.
The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[4] The loss of SMARCA4 has been shown to be associated with the activation of the Hippo pathway's downstream effectors, YAP and TAZ. YAP/TAZ activation can drive the expression of genes involved in the epithelial-to-mesenchymal transition (EMT) and drug resistance. While the direct synergistic link is still under investigation, targeting SMARCA2 in this context may sensitize cancer cells to other therapies by modulating the transcriptional landscape controlled by YAP/TAZ.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and reagents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the Smarca2 inhibitor, the combination drug, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and use software like CompuSyn or Synergy Finder to calculate the Combination Index (CI) or synergy scores.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after drug treatment.
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.
-
Drug Treatment: Treat the cells with the drugs of interest, either for a short period (e.g., 24 hours) or continuously throughout the experiment.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like 10% neutral buffered formalin and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
dot
Caption: Workflow for a typical clonogenic assay.
Western Blot for Smarca2 Degradation
This technique is used to detect and quantify the levels of SMARCA2 protein following treatment with a degrader.
-
Cell Lysis: Treat cells with the Smarca2 inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., beta-actin or GAPDH).
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., H2030) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, Smarca2 inhibitor alone, combination drug alone, and the combination). Administer drugs via the appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the combination effect.
Conclusion
The combination of Smarca2 inhibitors with other targeted therapies, particularly those targeting the MAPK pathway, represents a highly promising strategy for the treatment of SMARCA4-deficient cancers. The preclinical data strongly support the synergistic anti-tumor effects of these combinations. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings. As our understanding of the complex interplay between chromatin remodeling and oncogenic signaling pathways deepens, we can anticipate the development of even more effective and tailored combination therapies for patients with these difficult-to-treat cancers.
References
Evaluating the Selectivity of Smarca2-IN-2 for SMARCA2 over SMARCA4: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting therapeutic potential. This guide provides a framework for evaluating the selectivity of Smarca2-IN-2, a known inhibitor of the SWI/SNF chromatin remodeler SMARCA2.
Despite a thorough review of available scientific literature and vendor datasheets, specific quantitative data on the inhibitory activity of this compound against SMARCA4 could not be located. this compound is consistently reported to have an IC50 value in the range of 101-500 μM for SMARCA2[1][2]. However, the absence of corresponding data for SMARCA4 prevents a direct quantitative assessment of its selectivity.
This guide will, therefore, focus on the established methodologies used to determine inhibitor selectivity, providing researchers with the necessary protocols to conduct such an evaluation independently.
Data Presentation: A Template for Comparison
To facilitate a clear comparison, experimental data should be organized as shown in the table below. Researchers generating new data on this compound are encouraged to populate this table to clearly present its selectivity profile.
| Compound | Target | Assay Type | IC50 / K_d_ (µM) | Fold Selectivity (SMARCA4/SMARCA2) |
| This compound | SMARCA2 | Biochemical | 101-500 | - |
| This compound | SMARCA4 | Biochemical | Not Available | - |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to determine the selectivity of this compound.
Biochemical Assay for ATPase Activity
The inhibitory effect of this compound on the ATPase activity of SMARCA2 and SMARCA4 can be determined using a variety of assay formats. A common method is a coupled-enzyme assay that measures the amount of ADP produced.
Materials:
-
Recombinant human SMARCA2 and SMARCA4 ATPase domains
-
This compound
-
ATP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order: assay buffer, NADH, PEP, PK/LDH enzyme mix, and the inhibitor (this compound) or DMSO as a vehicle control.
-
Add the recombinant SMARCA2 or SMARCA4 enzyme to initiate the pre-incubation.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Immediately begin kinetic reading of absorbance at 340 nm every 60 seconds for 30-60 minutes at room temperature. The decrease in absorbance at 340 nm corresponds to the oxidation of NADH, which is proportional to the amount of ADP produced.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. This assay measures the change in the thermal stability of a target protein upon ligand binding.
Materials:
-
Cancer cell line expressing both SMARCA2 and SMARCA4 (e.g., HeLa)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against SMARCA2 and SMARCA4)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by freeze-thaw cycles.
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of SMARCA2 and SMARCA4 in the soluble fraction by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts of inhibitor selectivity and a typical experimental workflow.
Figure 1. Conceptual diagram of inhibitor selectivity for a primary target over an off-target.
Figure 2. A typical experimental workflow for determining the selectivity of an inhibitor.
References
A Comparative Guide to the In Vivo Efficacy of SMARCA2-Targeted Therapy Versus Standard-of-Care in SMARCA4-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) inhibition versus standard-of-care therapies for cancers characterized by SMARCA4 deficiency, a patient population with a significant unmet medical need. Due to the historical challenges in treating these tumors, which often exhibit resistance to conventional treatments, this document focuses on presenting the available data for a promising new therapeutic class, selective SMARCA2 degraders, in the context of currently utilized, albeit often ineffective, standard therapies.
The information presented herein is based on preclinical data from xenograft models. Direct head-to-head comparative studies of selective SMARCA2 inhibitors and standard-of-care therapies in SMARCA4-deficient models are limited. Therefore, this guide aims to provide a structured overview of the available evidence to inform further research and drug development efforts.
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo efficacy of a representative selective SMARCA2 protein degrader, PRT7732, and standard-of-care therapies in non-small cell lung cancer (NSCLC) xenograft models. It is important to note that the data for standard-of-care therapies are derived from studies on broader NSCLC populations and may not be specific to SMARCA4-deficient models, a subtype known for its resistance to conventional chemotherapy and immunotherapy.[1][2][3]
| Therapy Class | Compound | Cancer Model | Dosing Regimen | Key Efficacy Endpoint(s) | Source(s) |
| Selective SMARCA2 Degrader | PRT7732 | SMARCA4-deficient NSCLC Xenografts (NCI-H838, HCC515) | Daily oral administration | Significant tumor growth inhibition | [4][5] |
| PRT7732 in combination with nab-paclitaxel | SMARCA4-deficient NSCLC Xenograft (NCI-H838) | Low dose oral PRT7732 daily + nab-paclitaxel | Tumor regression | ||
| Standard-of-Care (Chemotherapy) | Cisplatin | NSCLC Xenografts | 3 mg/kg/day, i.v. for 5 days | Tumor growth inhibition | |
| Nab-paclitaxel + Carboplatin | Advanced NSCLC (Clinical Data) | N/A | Overall Response Rate (ORR): 33% | ||
| Standard-of-Care (Immunotherapy) | Pembrolizumab | SMARCA4-deficient NSCLC (Clinical Case Report) | N/A | Sustained benefit for >40 months in a patient with high TMB and PD-L1 expression |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of novel therapeutics in NSCLC xenograft models.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model Establishment
-
Cell Culture: Human NSCLC cell lines with confirmed SMARCA4 deficiency (e.g., NCI-H838) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., female athymic nude or NOD/SCID, 6-8 weeks old) are used for tumor implantation. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: A suspension of NSCLC cells (e.g., 1x10^7 cells) in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: V = (length x width^2)/2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. Treatment is administered as per the specific study protocol (e.g., daily oral gavage for PRT7732, intravenous injections for cisplatin).
-
Efficacy Evaluation: The primary efficacy endpoint is typically tumor growth inhibition or regression, which is assessed by comparing the tumor volumes in the treated groups to the vehicle-treated control group. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement (e.g., degradation of SMARCA2 protein).
Mandatory Visualization
SMARCA2 in the SWI/SNF Complex and Transcriptional Regulation
The SWI/SNF complex is a key regulator of gene expression through its ability to remodel chromatin. SMARCA2 is one of the two mutually exclusive ATPase subunits of this complex. In cancers with loss-of-function mutations in its paralog, SMARCA4, the cancer cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality. Selective degradation of SMARCA2 in these tumors leads to the disruption of the SWI/SNF complex's function, ultimately inhibiting tumor growth.
Caption: SMARCA2's role in the SWI/SNF complex and the principle of synthetic lethality.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel therapeutic agent in a xenograft model.
Caption: A generalized workflow for preclinical in vivo efficacy assessment.
References
- 1. Pembrolizumab treatment in SMARCA4-deficient nonsmall cell lung cancer: high tumor mutational burden and programmed death-ligand 1(+) expression on circulating tumor cells for real-time monitoring: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMARCA4-deficient non-small cell lung cancer: a case description and literature analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. preludetx.com [preludetx.com]
Validating Downstream Gene Expression Changes Induced by Smarca2-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected downstream gene expression changes induced by Smarca2-IN-2 with the experimentally validated effects of other SMARCA2-targeting compounds. By presenting available experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of SMARCA2 inhibition.
Introduction to SMARCA2 Inhibition
SMARCA2 (also known as BRM) is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components, including SMARCA2, attractive therapeutic targets.[2][3]
This compound is a chemical probe that targets SMARCA2. Its mechanism of action, like other SMARCA2 inhibitors, is expected to involve the modulation of the SWI/SNF complex's activity, leading to widespread changes in gene expression. This guide will compare the anticipated effects of this compound with data from PFI-3, a well-characterized inhibitor of the SMARCA2/4 bromodomains, and SMARCA2-targeting PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.
Comparative Analysis of Downstream Gene Expression Changes
While specific, publicly available RNA-seq or ChIP-seq data for this compound is limited, we can infer its expected impact on gene expression based on its mechanism of action and compare it to the observed effects of other SMARCA2 modulators.
Table 1: Comparison of Gene Expression Changes Induced by SMARCA2 Inhibitors and Degraders
| Compound | Mechanism of Action | Cellular Context | Observed/Expected Up-regulated Genes/Pathways | Observed/Expected Down-regulated Genes/Pathways | Reference |
| This compound | SMARCA2 Inhibition (inferred) | Cancer Cell Lines | - Genes suppressed by SWI/SNF complex - Cell cycle inhibitors | - Genes activated by SWI/SNF complex - Pro-proliferative genes - KRAS signaling pathway genes | Inferred |
| PFI-3 | SMARCA2/4 Bromodomain Inhibition | Glioblastoma Cells, Myoblasts, Cancer Cell Lines | - Interferon-stimulated genes (e.g., IFIT1, IFIT2) | - Myogenic genes - Cell cycle-related genes | [4][5][6] |
| SMARCA2 PROTACs (e.g., YDR1, YD54) | SMARCA2 Degradation | Cancer Cell Lines | - Genes suppressed by SMARCA2-containing SWI/SNF complexes | - Genes dependent on SMARCA2 for expression | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to validate the downstream effects of SMARCA2 inhibitors.
RNA Sequencing (RNA-seq)
Objective: To profile genome-wide changes in gene expression following treatment with a SMARCA2 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines of interest (e.g., those with SMARCA4 mutations to leverage synthetic lethality) and treat with this compound, a comparator compound (e.g., PFI-3), or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[8][9]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.[9]
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon treatment.[10]
-
Conduct pathway analysis (e.g., Gene Ontology, KEGG) to identify biological processes affected by the inhibitor.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genomic regions where the SWI/SNF complex binding is altered by a SMARCA2 inhibitor.
Methodology:
-
Cell Culture and Cross-linking: Treat cells with the inhibitor or vehicle control. Cross-link proteins to DNA using formaldehyde.[4]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.[4]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a SWI/SNF subunit (e.g., SMARCA2, SMARCA4, or other core components) to pull down the protein-DNA complexes.[4][11] Use a non-specific IgG as a negative control.[4]
-
DNA Purification and Sequencing: Reverse the cross-links, purify the immunoprecipitated DNA, and prepare a sequencing library.[4]
-
Data Analysis:
-
Align sequenced reads to a reference genome.
-
Perform peak calling to identify regions of significant enrichment.
-
Compare peak profiles between treated and control samples to identify differential binding sites.
-
Annotate peaks to nearby genes to infer which genes are directly regulated by the SWI/SNF complex.
-
Visualizing the Impact of this compound
Signaling Pathway
Caption: Inhibition of SMARCA2 by this compound disrupts SWI/SNF complex activity, leading to altered gene expression.
Experimental Workflow
Caption: Workflow for validating downstream effects of this compound using RNA-seq and ChIP-seq.
Logical Relationship
Caption: The logical cascade from SMARCA2 inhibition to cellular phenotypic changes.
Conclusion
The inhibition of SMARCA2 presents a promising therapeutic strategy, particularly in cancers with specific genetic vulnerabilities. While direct, comprehensive data on the downstream gene expression changes induced by this compound is not yet widely available, the effects can be reasonably inferred from its mechanism of action and by comparison with other well-studied SMARCA2/4 inhibitors like PFI-3. The experimental protocols and validation workflows outlined in this guide provide a robust framework for researchers to systematically investigate the effects of this compound and other novel SMARCA2 inhibitors, ultimately advancing our understanding of their therapeutic potential.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Gene - SMARCA2 [maayanlab.cloud]
- 3. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Global identification of SWI/SNF targets reveals compensation by EP400 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. oncotarget.com [oncotarget.com]
- 11. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling Smarca2-IN-2
Disclaimer: This document provides essential safety and logistical information for the handling of Smarca2-IN-2 based on publicly available data for similar research compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult the official SDS provided by the supplier before handling this compound. This guide is intended for use by trained researchers, scientists, and drug development professionals.
This compound is a chemical probe used in biomedical research, likely targeting the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1] As with any potent, powdered research chemical, stringent adherence to safety protocols is paramount to protect laboratory personnel from potential hazards. This guide provides a procedural framework for the safe handling, storage, and disposal of this compound.
Quantitative Data Summary
The following table summarizes typical physical and chemical properties for a research compound of this nature. The exact values for this compound should be confirmed with the supplier's documentation.
| Property | Value | Source/Comment |
| Physical State | Solid (powder) | Based on typical form of similar research chemicals. |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Recommended for maintaining compound stability.[1] |
| Solubility | Varies by solvent (e.g., DMSO) | Refer to the product-specific datasheet for solubility data. |
| Purity | >98% | Standard for research-grade chemical probes. |
| Molecular Weight | Varies | Refer to the product-specific datasheet. |
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure. The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Double-gloving is recommended. | Prevents skin contact. Double-gloving provides additional protection in case of a breach in the outer glove. |
| Eye/Face Protection | Safety glasses with side shields or a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Lab Coat | Disposable, impermeable, with a closed front and long sleeves. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the external packaging for any signs of damage.[2]
-
If the package is damaged, do not open it. Contact your institution's Environmental Health and Safety (EHS) office and the supplier.
-
If intact, transport the unopened package to the designated storage location.
-
Store the compound at the recommended temperature (-20°C or -80°C) in a clearly labeled, sealed container.[1]
Preparation of Stock Solutions
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a glove box to prevent inhalation.
-
Before weighing, ensure the balance is clean and placed within the fume hood.
-
Use dedicated spatulas and weighing paper.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid generating aerosols.
-
Cap the vial securely and vortex until the compound is fully dissolved.
Use in Experiments
-
When diluting stock solutions, work in a chemical fume hood.
-
Clearly label all tubes and plates containing the compound.
-
Avoid skin contact with solutions containing this compound.
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Alert others in the vicinity and your laboratory supervisor.
-
If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Clean the area with a suitable decontaminating agent and dispose of all contaminated materials as hazardous waste.
-
For large spills, contact your institution's EHS office immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and vials. Collect these materials in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.[3]
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
SMARCA2 in the SWI/SNF Signaling Pathway
Caption: Role of SMARCA2 in chromatin remodeling.
Experimental Protocol: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines using a common method like the MTT or CellTiter-Glo assay.[4][5]
-
Cell Seeding:
-
Culture cancer cell lines of interest in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
